molecular formula C20H13N3O2 B1140582 Deoxyviolacein

Deoxyviolacein

Número de catálogo: B1140582
Peso molecular: 327.3 g/mol
Clave InChI: JHKIFAKMDLEWJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Deoxyviolacein is a member of the class of oxindoles resulting from formal oxidative coupling between the 3-position of 1,3-dihydro-2H-indol-2-one and the 3-position of 1,3-dihydro-2H-pyrrol-2-one, which is substituted at the 5 position by a 1H-indol-3-yl group, where the newly-formed double bond has E configuration. It has a role as a bacterial metabolite, an antibacterial agent and an antifungal agent. It is an olefinic compound, a member of oxindoles and a member of pyrroles. It is functionally related to a proviolacein.

Propiedades

IUPAC Name

3-[2-hydroxy-5-(1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2/c24-19-13(18-12-6-2-4-8-16(12)22-20(18)25)9-17(23-19)14-10-21-15-7-3-1-5-11(14)15/h1-10,21,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKIFAKMDLEWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(N3)O)C4=C5C=CC=CC5=NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Deoxyviolacein: A Technical Guide to Its Discovery, Biosynthesis, and Isolation from Bacterial Sources

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyviolacein, a naturally occurring bisindole alkaloid, has emerged as a molecule of significant interest due to its potent biological activities, including antibacterial, antifungal, and antitumor properties. As a structural analog of the more extensively studied violacein, this compound is a product of the same bacterial biosynthetic pathway, primarily found in species such as Chromobacterium violaceum. The absence of a hydroxyl group, which distinguishes it from violacein, imparts unique physicochemical properties and biological activities, making it a compelling candidate for further investigation and development. This technical guide provides an in-depth overview of the discovery of this compound, the intricate signaling pathways that regulate its production, and detailed experimental protocols for its isolation and purification from both native and genetically engineered bacteria. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development applications.

Discovery and Characterization

The discovery of this compound is intrinsically linked to that of violacein, the pigment responsible for the characteristic deep purple color of bacteria like Chromobacterium violaceum. Early studies on violacein extracts consistently revealed the presence of a less polar, co-eluting compound. It was through advancements in chromatographic and spectroscopic techniques that this compound was definitively identified and characterized as a distinct chemical entity[1].

This compound (C₂₀H₁₃N₃O₂) is structurally differentiated from violacein by the absence of a hydroxyl group at the C5 position of one of the indole rings[2][3]. This seemingly minor structural modification has significant implications for its chemical properties and biological function.

Biosynthesis and Regulatory Pathways

This compound is synthesized from two molecules of L-tryptophan through a metabolic pathway encoded by the vio operon, which consists of five key genes: vioA, vioB, vioC, vioD, and vioE[3]. The production of this compound specifically involves the enzymes VioA, VioB, VioC, and VioE[3]. The enzyme VioD, a monooxygenase, is responsible for the hydroxylation step that converts a precursor into the final violacein molecule. Therefore, in the absence or inactivation of the vioD gene, the pathway terminates in the production of this compound[4]. This has been a key strategy in the metabolic engineering of microorganisms for the specific overproduction of this compound.

The biosynthesis is tightly regulated by a cell-density-dependent mechanism known as quorum sensing (QS). In C. violaceum, the CviI/R QS system controls the expression of the vio operon. The autoinducer synthase CviI produces N-acyl-homoserine lactones (AHLs). As the bacterial population grows, AHLs accumulate. Upon reaching a threshold concentration, AHLs bind to and activate the transcriptional regulator CviR, which in turn induces the transcription of the vio gene cluster, leading to pigment production.

G Quorum Sensing Regulation of this compound Biosynthesis cluster_cell Bacterial Cell cluster_pathway This compound Pathway CviI CviI Synthase AHL AHL Autoinducer CviI->AHL synthesis CviR CviR Regulator vioABCE vioABCE Operon CviR->vioABCE induces transcription Trp L-Tryptophan vioABCE->Trp enzymes AHL->CviR binds & activates AHL_out AHL AHL->AHL_out Intermediates Pathway Intermediates Trp->Intermediates VioA, VioB This compound This compound Intermediates->this compound VioE, VioC AHL_out->AHL

Quorum sensing control of the this compound biosynthetic pathway.

Experimental Protocols

Bacterial Cultivation for this compound Production

A. Cultivation of Recombinant Escherichia coli

For specific production of this compound, a recombinant E. coli strain expressing the vioABCE gene cluster is recommended.

  • Media Preparation: Prepare Luria-Bertani (LB) medium or a defined minimal medium supplemented with a carbon source like glycerol. Add appropriate antibiotics for plasmid maintenance.

  • Inoculation: Inoculate a single colony of the recombinant E. coli strain into a starter culture and grow overnight at 37°C with shaking.

  • Production Culture: Inoculate the main production culture with the overnight starter culture. Grow at 30-37°C until the optical density at 600 nm (OD₆₀₀) reaches mid-log phase.

  • Induction: Induce the expression of the vio genes by adding the appropriate inducer (e.g., L-arabinose for a pBAD-based expression system).

  • Fermentation: Continue the cultivation at a reduced temperature (e.g., 20-30°C) for 24-72 hours to allow for pigment accumulation.

B. Cultivation of Chromobacterium violaceum

  • Media Preparation: Prepare Nutrient Broth (NB) or Tryptic Soy Broth (TSB).

  • Inoculation: Inoculate with a fresh colony of C. violaceum.

  • Incubation: Incubate at 26-30°C with shaking (120-180 rpm) for 48-96 hours. Pigment production is typically observed as the culture reaches stationary phase.

Extraction of this compound

The following protocol outlines a general procedure for extracting the intracellularly produced this compound.

  • Cell Harvesting: Centrifuge the bacterial culture at high speed (e.g., 8,000-12,000 x g) for 15-20 minutes to pellet the cells.

  • Supernatant Removal: Decant and discard the supernatant.

  • Cell Lysis and Extraction: Resuspend the cell pellet in an organic solvent. Ethanol, methanol, or ethyl acetate are commonly used. Vortex or sonicate the mixture to ensure complete cell lysis and pigment extraction.

  • Clarification: Centrifuge the mixture again to pellet cell debris.

  • Collection: Carefully collect the colored supernatant containing the crude pigment extract.

  • Concentration: Evaporate the solvent using a rotary evaporator or under a stream of nitrogen to obtain the crude this compound.

G This compound Extraction Workflow Culture Bacterial Culture Centrifuge1 Centrifugation (8,000-12,000 x g) Culture->Centrifuge1 Pellet Cell Pellet Centrifuge1->Pellet Supernatant1 Spent Medium (Discard) Centrifuge1->Supernatant1 Solvent Add Organic Solvent (Ethanol/Methanol/Ethyl Acetate) Pellet->Solvent Lysis Cell Lysis (Vortex/Sonication) Solvent->Lysis Centrifuge2 Centrifugation Lysis->Centrifuge2 Debris Cell Debris (Discard) Centrifuge2->Debris Extract Crude Pigment Extract Centrifuge2->Extract Evaporation Solvent Evaporation Extract->Evaporation CrudeProduct Crude this compound Evaporation->CrudeProduct

A generalized workflow for the extraction of this compound.
Purification by Column Chromatography

To separate this compound from violacein and other impurities, column chromatography is highly effective.

  • Stationary Phase: Prepare a column packed with silica gel 60 as the stationary phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Mobile Phase and Elution: A gradient of ethyl acetate and cyclohexane is effective for separation.

    • Step 1: Begin with a mobile phase of ethyl acetate:cyclohexane (e.g., 65:35 v/v) to allow both pigments to enter the column and become visible.

    • Step 2: Switch to a less polar mobile phase, such as ethyl acetate:cyclohexane (e.g., 40:60 v/v), to elute the less polar this compound. The this compound band will migrate down the column faster.

    • Step 3: Collect the fractions containing the pure this compound.

    • Step 4: If violacein is also present and desired, increase the polarity of the mobile phase (e.g., 80:20 ethyl acetate:cyclohexane) to elute the more polar violacein.

  • Purity Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Production Yields of this compound

Production SystemCarbon SourceTiter (g/L)Reference
Recombinant Citrobacter freundiiNot specified1.9[Jiang et al., 2012]
Recombinant Escherichia coliGlycerol1.6[Rodrigues et al., 2013]
Recombinant Escherichia coliGlucose1.74[Fang et al., 2015]

Table 2: Spectroscopic and Chromatographic Data for this compound

PropertyValueSolvent/ConditionsReference
Molecular Formula C₂₀H₁₃N₃O₂-PubChem CID 135494300[5]
Molecular Weight 327.3 g/mol -PubChem CID 135494300[5]
UV-Vis λmax ~570-585 nmEthanol/DMSO[6][7]
Molar Extinction Coefficient (ε) Not explicitly defined for pure this compound; often measured as part of a crude extract.-[6][8]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~11.0 (s, 1H), ~10.5 (s, 1H), ~8.5-6.5 (m, aromatic protons)DMSO-d₆[Nemer et al., 2023][7][9]
Mass Spectrometry (m/z) [M+H]⁺ at 328.10ESI⁺[10]
TLC (Silica Gel) Higher Rƒ than violaceinEthyl acetate/cyclohexane[7][9]

Note: Specific spectroscopic values can vary slightly based on solvent and instrumentation.

Conclusion

This compound stands as a promising natural product with a wide array of potential therapeutic applications. The elucidation of its biosynthetic pathway and the development of recombinant microbial hosts have paved the way for its targeted and high-yield production. The detailed protocols provided in this guide for cultivation, extraction, and purification offer a robust framework for researchers to obtain high-purity this compound for further study. The continued exploration of this fascinating molecule is warranted and holds the potential to yield novel therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Deoxyviolacein

This compound is a naturally occurring bisindole pigment produced by various bacteria, most notably Chromobacterium violaceum.[1] It is a structural analog of the more well-known pigment violacein and is often produced as a co-metabolite.[2][3] this compound has garnered significant interest in the scientific community due to its wide range of biological activities, including potent antimicrobial, antifungal, and anticancer properties.[4][5] Its mode of action often involves the disruption of microbial cell membranes and the induction of apoptosis in cancer cells.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, formulation, and application in research and development.

General Properties
PropertyValueCitations
Appearance Violet-Blue Solid[]
CAS Number 5839-61-2[1][2][5][][7][8]
Purity >95% to >99% (by HPLC)[2][]
Molecular Properties
PropertyValueCitations
Molecular Formula C₂₀H₁₃N₃O₂[1][2][4][5][][7][8]
Molecular Weight 327.34 g/mol [1][][8]
IUPAC Name (3E)-3-[[5-(1H-indol-3-yl)-1H-pyrrol-3-yl]methylidene]-1,3-dihydro-2H-indol-2-one[5]
Physicochemical Data
PropertyValueCitations
Melting Point >300°C[]
Boiling Point 755.2 ± 60.0°C (Predicted)[]
Density 1.466 ± 0.06 g/cm³ (Predicted)[]
Solubility Soluble in Ethanol, Methanol, DMSO, DMF; Limited water solubility.[2][5][]
Storage and Stability
PropertyValueCitations
Storage Temperature -20°C to <-15°C[1][2][7]
Long-term Stability ≥ 4 years (under proper storage)[5]

Biosynthesis of this compound

This compound is a secondary metabolite derived from the amino acid L-tryptophan.[1][9] Its biosynthesis is governed by the vio gene cluster, specifically the genes vioA, vioB, vioC, and vioE.[9][10] Notably, the synthesis of this compound occurs in the absence of the VioD enzyme, a monooxygenase responsible for hydroxylating an indole ring to produce violacein.[3][10] When the vioD gene is knocked out or inactive, the pathway is shunted towards the production of this compound.[3][11]

Deoxyviolacein_Biosynthesis cluster_pathway This compound Biosynthesis Pathway trp 2x L-Tryptophan ipa Indole-3-pyruvic acid (IPA) imine dimer trp->ipa VioA, VioB pda Protodeoxyviolaceinic acid ipa->pda VioE dvo This compound pda->dvo VioC vioA VioA vioB VioB vioE VioE vioC VioC

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound from bacterial cultures.

Extraction and Purification Workflow

The insolubility of this compound in aqueous media simplifies its initial isolation from fermentation broth.[12] A common workflow involves cell harvesting, solvent extraction, and chromatographic purification.

Extraction_Purification_Workflow cluster_workflow Extraction & Purification of this compound start Bacterial Culture (e.g., E. coli, C. freundii) centrifuge1 Centrifugation (e.g., 14,000 x g, 10 min) start->centrifuge1 pellet Cell Pellet (Pigmented) centrifuge1->pellet supernatant Supernatant (Discard) centrifuge1->supernatant extraction Solvent Extraction (Ethanol or Methanol) pellet->extraction centrifuge2 Centrifugation extraction->centrifuge2 crude_extract Crude Pigment Extract (Supernatant) centrifuge2->crude_extract evaporation Vacuum Evaporation crude_extract->evaporation powder Crude this compound Powder evaporation->powder chromatography Silica-Gel Column Chromatography powder->chromatography pure_product Purified this compound chromatography->pure_product

Caption: General workflow for this compound extraction and purification.

Detailed Extraction and Purification Protocol

This protocol is adapted from methodologies used for isolating violacein-related pigments.[12][13][14]

  • Cell Harvesting : Centrifuge the bacterial culture (e.g., 10,000-14,000 x g for 10 minutes) to pellet the cells containing the intracellular pigment. Discard the supernatant.

  • Pigment Extraction : Resuspend the cell pellet in an organic solvent such as 96% ethanol or methanol.[12][14] Agitate or shake the suspension for approximately 30 minutes to ensure complete extraction of the pigment.

  • Clarification : Centrifuge the mixture again under the same conditions to pellet the cell debris. Collect the colored supernatant, which contains the crude pigment extract. Repeat the extraction step on the pellet until it becomes colorless to maximize yield.

  • Concentration : Combine the supernatant fractions and concentrate them using a rotary evaporator under vacuum to obtain a crude pigment powder.[12]

  • Column Chromatography : Purify the crude powder using silica-gel column chromatography.[12][13]

    • Stationary Phase : Silica gel 60.[13]

    • Mobile Phase : A solvent system such as ethyl acetate/petroleum ether (90:10 v/v) or varying ratios of ethyl acetate/cyclohexane can be used for elution.[12][13] this compound, being more hydrophobic than violacein, will elute differently, allowing for separation.[2][15]

  • Final Product : Collect the fractions containing pure this compound and evaporate the solvent to obtain the purified solid.

Analytical Methods for Characterization and Quantification

Accurate characterization and quantification are essential for downstream applications.

  • High-Performance Liquid Chromatography (HPLC) : This is the standard method for both quantifying and assessing the purity of this compound.[16][17]

    • Column : A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 250 × 4.6 mm, 5 µm) is typically used.[12]

    • Mobile Phase : A gradient elution is employed, commonly with Phase A as water with 0.5% formic acid and Phase B as acetonitrile.[12]

    • Detection : Detection is carried out via a UV-Vis detector at a wavelength of 575 nm, which is near the absorbance maximum for this class of pigments.[12][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the chemical structure and verify the purity of the isolated this compound. The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for analysis.[13][19]

  • Mass Spectrometry (MS) : Coupled with liquid chromatography (LC-MS), this technique is invaluable for confirming the molecular weight (327.34 g/mol ) and aiding in the structural elucidation of this compound and related metabolites.[20][21][22]

  • UV-Visible Spectroscopy : The UV-Vis spectrum of this compound in a solvent like ethanol can be used for quick identification and quantification. The related compound violacein exhibits absorbance maxima at approximately 258, 372, and 575 nm.[18]

References

A Comparative Analysis of the Biological Activities of Deoxyviolacein and Violacein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the biological activities of two closely related bisindole alkaloids: deoxyviolacein and violacein. Both compounds, produced by various bacteria, have garnered significant interest for their therapeutic potential, particularly in oncology and microbiology. This document summarizes key quantitative data on their cytotoxic, antibacterial, and antifungal activities, details relevant experimental protocols, and visualizes the known signaling pathways modulated by these compounds. A notable distinction highlighted is the significantly lower cytotoxicity of this compound to mammalian cells compared to violacein, suggesting a potentially wider therapeutic window.

Introduction

Violacein and its precursor, this compound, are violet pigments synthesized from L-tryptophan by a number of bacterial species.[1] Their shared bisindole structure confers a range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2][3] While structurally similar—differing only by a hydroxyl group—their biological activity profiles, particularly concerning toxicity, exhibit critical differences. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals exploring the therapeutic applications of these natural products.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic, antibacterial, and antifungal activities of this compound and violacein.

Cytotoxicity Against Cancer and Non-Cancer Cell Lines

Violacein has demonstrated potent cytotoxic effects against a wide range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.[4][5] In stark contrast, this compound exhibits significantly lower toxicity to mammalian cells.[6]

Table 1: Comparative Cytotoxicity (IC50 µM) of Violacein and this compound

Cell LineCancer TypeViolacein (µM)This compound (µM)Reference
HepG2Hepatocellular Carcinoma1.4No measurable toxicity[6]
COS-7Kidney (Non-cancer)2.5No measurable toxicity[6]
HOSOsteosarcoma0.35Not Reported[4]
SaOS-2Osteosarcoma0.44Not Reported[4]
MG-63Osteosarcoma0.50Not Reported[4]
U-2 OSOsteosarcoma0.72Not Reported[4]
RDRhabdomyosarcoma0.88Not Reported[4]
V79-4Lung Fibroblast (Non-cancer)1.6Not Reported[4][7]
OCM-1Uveal Melanoma3.69Not Reported[5]
92.1Uveal Melanoma2.78Not Reported[5]
MCF-7Breast Cancer4.5 (24h), 1.7 (48h), 0.51 (72h)Not Reported[8]
HeLaCervical Cancer26 µg/mLNot Reported[9]
A549Lung Cancer31 µg/mLNot Reported[9]
Antimicrobial Activity

Both violacein and this compound possess antibacterial and antifungal properties. While violacein generally shows stronger antibacterial activity, this compound has been reported to have more potent antifungal effects against certain strains.[10]

Table 2: Comparative Antibacterial Activity (MIC)

Bacterial StrainViolacein (µg/mL)This compound (µg/mL)Reference
Staphylococcus aureus<0.01 - 8Similar to Violacein[11][12]
Bacillus subtilis0.03Similar to Violacein[11][12]
Pseudomonas aeruginosa19.5 - 19.8Similar to Violacein[11]
Klebsiella aerogenes0.29Not Reported[12][13]
Escherichia coli>1Not Reported[12][13]

Table 3: Comparative Antifungal Activity (MIC)

Fungal StrainViolaceinThis compoundReference
Rhizoctonia solaniLess PotentStrong activity (>6.1 mmol/L)[10][14]
Various Pathogenic FungiActiveMore potent than violacein against some strains[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of this compound and violacein.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • This compound and Violacein stock solutions (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or violacein for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

    • After treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with this compound or violacein as described for the MTT assay.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[15]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Caspase-3 Colorimetric or Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)

    • Microplate reader (for colorimetric or fluorometric detection)

  • Procedure:

    • Treat cells with the compounds and harvest as previously described.

    • Lyse the cells using the provided lysis buffer.

    • Centrifuge the lysate to pellet debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the reaction buffer containing DTT.

    • Initiate the reaction by adding the caspase-3 substrate.[16]

    • Incubate at 37°C for 1-2 hours.[17]

    • Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/420-460 nm for AMC).[1]

Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Materials:

    • DCFH-DA solution (stock in DMSO)

    • Serum-free medium

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with this compound or violacein for the desired time.

    • Remove the treatment medium and wash the cells with PBS.

    • Load the cells with 10-50 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[18]

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of proteins involved in apoptosis, such as p53, Bax, and Bcl-2.

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells, harvest, and lyse using RIPA buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

Violacein is known to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The precise pathways affected by this compound are less characterized but are an active area of research.

Violacein-Induced Apoptosis Pathways

Violacein has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), activation of the p53 tumor suppressor protein, and modulation of the MAPK signaling cascade.[8][19][20]

Violacein_Apoptosis_Pathway Violacein Violacein ROS ↑ ROS Production Violacein->ROS p53 ↑ p53 Violacein->p53 MAPK MAPK Pathway (ERK) Violacein->MAPK ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Caspase3

Caption: Violacein-induced apoptosis signaling cascade.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis.[21] Violacein has been shown to activate the ERK subfamily of MAPKs, which can paradoxically lead to apoptosis in some cancer cells.[20]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis (in some cancer cells) Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Violacein Violacein Violacein->ERK

Caption: Overview of the MAPK/ERK signaling pathway.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative analysis of this compound and violacein is presented below.

Experimental_Workflow Start Start: Compound Acquisition (this compound & Violacein) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI, Caspase) IC50->Apoptosis Mechanism Mechanism of Action (ROS, Western Blot) Apoptosis->Mechanism Signaling Identify Signaling Pathways Mechanism->Signaling Conclusion Conclusion: Comparative Efficacy & Toxicity Profile Signaling->Conclusion

Caption: Workflow for comparing this compound and violacein.

Conclusion

This compound and violacein are promising natural compounds with significant biological activities. While both exhibit anticancer and antimicrobial properties, the markedly lower cytotoxicity of this compound towards non-cancerous mammalian cells presents a compelling advantage for its further development as a therapeutic agent. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for such investigations.

References

Deoxyviolacein: A Technical Guide to its Natural Sources, Production, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyviolacein, a bisindole alkaloid, is a naturally occurring violet pigment with a growing reputation for its significant biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] A structural analog of the more commonly known violacein, this compound is distinguished by the absence of a hydroxyl group at the C5 position of one of its indole rings.[3] While often found as a co-product in violacein-producing microorganisms, recent advancements in metabolic engineering have enabled the specific and high-yield production of pure this compound, paving the way for in-depth investigation of its therapeutic potential.[4] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its production and purification, and an elucidation of its biosynthetic pathway.

Natural Sources and Producers of this compound

This compound is synthesized as a secondary metabolite by a diverse range of Gram-negative bacteria, often inhabiting soil and aquatic environments.[3][5] In its natural producers, this compound is typically synthesized alongside violacein, with the latter being the predominant compound.[3]

Key bacterial genera known to produce this compound include:

  • Chromobacterium : Most notably, Chromobacterium violaceum is a well-studied producer of violacein and, consequently, this compound.[1][6]

  • Janthinobacterium : Species such as Janthinobacterium lividum are significant natural sources of these pigments.[3][6]

  • Duganella : Strains of Duganella, for instance Duganella sp. B2, have been identified as producers.[3][5]

  • Massilia : Certain Massilia species also possess the genetic machinery for this compound synthesis.[5]

  • Collimonas : This genus has been identified as a producer, including isolates from marine environments.[3][7]

  • Pseudoalteromonas : Various marine bacteria belonging to this genus are also known to synthesize violacein and this compound.[6][8]

In addition to these natural producers, significant research has focused on the heterologous production of this compound in genetically engineered microorganisms. These efforts aim to overcome the low yields and the presence of violacein in natural strains. Recombinant hosts such as Escherichia coli, Citrobacter freundii, and the yeast Yarrowia lipolytica have been successfully engineered to produce high titers of pure this compound.[4][6][9]

Quantitative Production of this compound

The production of this compound can vary significantly depending on the microbial strain and cultivation conditions. While natural producers often yield a mixture of violacein and this compound, engineered strains can be designed for the exclusive production of this compound, often at much higher concentrations.

Producer StrainProduct(s)Production TiterReference
Duganella sp. B2 (Natural)Violacein and this compound1.6 g/L (crude violacein)[3]
Citrobacter freundii (Recombinant, viod disrupted)This compound1.9 g/L[4]
Yarrowia lipolytica (Genetically Modified)Violacein and this compound300 mg (total crude pigment from 250 mL culture)[9]
Chromobacterium sp. NIIST-CKK-01 (Natural)Violacein and this compound0.6-1.0 g/g dry weight (bioactive pigment)[10]

Experimental Protocols

Cultivation of this compound-Producing Microorganisms

General Protocol for Bacterial Cultivation:

  • Inoculum Preparation: A single colony of the desired bacterial strain is used to inoculate a starter culture in a suitable liquid medium (e.g., Luria-Bertani broth). The culture is incubated overnight at the optimal growth temperature (typically 25-30°C) with shaking (150-250 rpm).[10][11]

  • Production Culture: The starter culture is then used to inoculate a larger volume of production medium. The composition of the production medium can significantly influence pigment yield and may contain components like yeast extract, peptone, and specific carbon sources.[10][12] For some strains, minimal media can enhance production.[13]

  • Incubation: The production culture is incubated under optimized conditions of temperature, pH, and aeration for a period of 24-72 hours, or until maximal pigment production is observed.[10][13]

Example: Culture Medium for Chromobacterium sp. NIIST-CKK-01

  • Yeast extract: 0.2-0.7% (w/w)

  • Peptone: 1.2-1.7% (w/w)

  • Optimal pH: 6.5-7.5

  • Optimal Temperature: 30°C

  • Agitation: 150-250 rpm

  • Incubation Time: 20-24 hours[10]

Extraction and Purification of this compound

This compound is an intracellular pigment with poor solubility in aqueous media, which simplifies its initial isolation.[14]

1. Cell Harvesting and Lysis:

  • The bacterial culture is centrifuged to pellet the cells.

  • The cell pellet is washed with a solvent such as methanol to remove media components and extracellular metabolites.[14]

2. Solvent Extraction:

  • The cell biomass is extracted with an organic solvent. Ethanol is commonly used.[10] The extraction can be performed in a double-jacket vessel for better temperature control.[9]

  • The mixture is agitated to ensure efficient extraction of the pigment.

  • The cell debris is removed by centrifugation, and the supernatant containing the dissolved pigment is collected.

3. Purification by Column Chromatography:

  • The crude pigment extract is concentrated, for example, by rotary evaporation.[14]

  • The concentrated extract is then subjected to silica gel column chromatography for purification.[9][14]

  • A solvent system of ethyl acetate and cyclohexane (or petroleum ether) is often employed for separation. The polarity of the solvent mixture is critical for separating this compound from violacein and other impurities.[9][14]

    • An initial mobile phase with a higher proportion of ethyl acetate can be used to elute both pigments.

    • The ratio can then be adjusted to achieve a clear separation, with this compound typically eluting before violacein.[9]

4. High-Performance Liquid Chromatography (HPLC) Analysis:

  • The purity of the isolated this compound can be assessed by analytical HPLC.

  • A C18 reverse-phase column is commonly used.[14][15]

  • A gradient elution with a mobile phase consisting of acetonitrile and water (often with 0.1-0.5% formic acid) is effective for separation and quantification.[14]

  • Detection is typically carried out at a wavelength of 575 nm.[14]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-enzymatic process originating from the amino acid L-tryptophan. The genetic blueprint for this pathway is encoded by the vioABCDE operon.[16][17]

  • VioA (Tryptophan 2-monooxygenase): This flavoenzyme catalyzes the oxidation of L-tryptophan to indole-3-pyruvic acid (IPA) imine.[17]

  • VioB (IPA imine dimerizing enzyme): VioB facilitates the dimerization of two molecules of IPA imine.[16]

  • VioE: This enzyme is crucial for the subsequent rearrangement of the dimer, leading to the formation of protodeoxyviolaceinic acid.[17]

  • VioC (Violacein synthase): VioC acts on protodeoxyviolaceinic acid to synthesize this compound.[16][17]

  • VioD (Protodeoxyviolaceinate monooxygenase): In the synthesis of violacein, VioD hydroxylates protodeoxyviolaceinic acid at the C5 position of one of the indole rings to form protoviolaceinic acid, which is then converted to violacein by VioC.[17] The absence or inactivation of the vioD gene results in the exclusive production of this compound.[4]

Visualizations

Deoxyviolacein_Biosynthesis trp L-Tryptophan ipa_imine Indole-3-pyruvic acid imine trp->ipa_imine VioA dimer IPA imine dimer ipa_imine->dimer VioB protodeoxy Protodeoxyviolaceinic acid dimer->protodeoxy VioE This compound This compound protodeoxy->this compound VioC protovio Protoviolaceinic acid protodeoxy->protovio VioD violacein Violacein protovio->violacein VioC

Caption: Biosynthetic pathway of this compound and violacein.

Deoxyviolacein_Production_Workflow start Inoculation of production culture fermentation Fermentation (24-72h, 25-30°C) start->fermentation harvest Cell Harvesting (Centrifugation) fermentation->harvest extraction Solvent Extraction (e.g., Ethanol) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Column Chromatography (Silica Gel) concentration->purification analysis Purity Analysis (HPLC) purification->analysis product Pure this compound analysis->product

Caption: General workflow for this compound production and purification.

Conclusion

This compound represents a promising natural product with significant potential for therapeutic applications. Understanding its natural sources, optimizing its production through both cultivation of natural producers and metabolic engineering of heterologous hosts, and employing robust purification strategies are critical steps in harnessing its full potential. The detailed protocols and biosynthetic pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the multifaceted biological activities of this intriguing molecule.

References

Deoxyviolacein Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of deoxyviolacein, a bacterial bisindole pigment with significant therapeutic potential, in various organic solvents. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and application in research and drug development.

This compound: A Promising Bioactive Compound

This compound is a naturally occurring violet pigment produced by several bacterial species, most notably Chromobacterium violaceum. It is a derivative of violacein and has garnered considerable interest due to its wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The effective utilization of this compound in preclinical and clinical studies hinges on a thorough understanding of its physicochemical properties, with solubility being a key parameter.

Qualitative and Quantitative Solubility Data

This compound is generally characterized as being soluble in polar organic solvents and sparingly soluble to insoluble in aqueous solutions.[1] The available data on its solubility is primarily qualitative, with some quantitative information available for a mixture of violacein and this compound.

Qualitative Solubility of this compound:

Multiple sources indicate that this compound is soluble in the following organic solvents:

  • Ethanol[1][2][3][4]

  • Methanol[1][2][3][4]

  • Dimethyl sulfoxide (DMSO)[1][2][3][4]

  • Dimethylformamide (DMF)[1][2][3][4]

It is reported to have limited water solubility.[4]

Quantitative Solubility of a Violacein and this compound Mixture:

The following table summarizes the quantitative solubility data for a commercially available mixture of violacein (minimum 85%) and this compound. This provides a valuable reference point for researchers working with these compounds.

Organic SolventSolubility (mg/mL)Appearance
95% Ethanol1Clear to faintly hazy
Tetrahydrofuran (THF)< 1-
Dioxane< 1-
Dimethylformamide (DMF)> 10-
Pyridine> 10-
Dimethyl Sulfoxide (DMSO)4.9 - 5.1Clear to slightly hazy, colorless to slightly yellow

Data sourced from a product information sheet for a mixture of >98% violacein and this compound (violacein minimum 85%).

Experimental Protocols for Solubility Determination

While specific, detailed protocols for the determination of this compound solubility are not extensively published, a general methodology can be synthesized from literature describing the extraction, purification, and quantification of violacein and its derivatives. The following is a plausible experimental protocol for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • Purified this compound solid (>95% purity)

  • Selected organic solvent (e.g., ethanol, methanol, DMSO, DMF) of analytical grade

  • Small-volume glass vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound solid and add it to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The solution should remain supersaturated with visible excess solid.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification of Dissolved this compound:

    • Spectrophotometric Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

      • Generate a standard curve by plotting absorbance versus concentration.

      • Dilute the collected supernatant if necessary to fall within the linear range of the standard curve.

      • Measure the absorbance of the diluted supernatant and determine its concentration using the standard curve.

      • Calculate the original concentration in the undiluted supernatant, which represents the solubility.

    • HPLC Method:

      • Develop a suitable HPLC method with a standard curve for this compound.

      • Inject a known volume of the collected supernatant into the HPLC system.

      • Determine the concentration of this compound in the supernatant by comparing the peak area to the standard curve.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L at the specified temperature.

    • Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow of a typical experiment to determine the solubility of this compound.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C Create supersaturated solution D Centrifuge to pellet undissolved solid C->D E Collect clear supernatant D->E G Analyze supernatant (Spectrophotometry/HPLC) E->G F Prepare standard curve F->G H Determine concentration G->H I Solubility (mg/mL or mol/L) H->I

Caption: Workflow for determining this compound solubility.

Signaling Pathways and Logical Relationships

While this compound is known to modulate various cellular signaling pathways, a diagram of these pathways is beyond the scope of a solubility guide. However, understanding its solubility is the first logical step in designing experiments to investigate its biological effects. The relationship can be visualized as a foundational requirement.

G A This compound (Solid) B Solubilization in appropriate organic solvent A->B Solubility Determination C Stock Solution (Known Concentration) B->C D In vitro / In vivo Experiments C->D Dosing E Investigation of Signaling Pathways D->E Mechanism of Action Studies

Caption: Prerequisite of solubility for biological studies.

This guide provides a foundational understanding of this compound's solubility in organic solvents, offering valuable data and methodologies for researchers in the field. Further quantitative studies are warranted to establish a more comprehensive solubility profile of pure this compound in a wider range of solvents.

References

Deoxyviolacein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biosynthesis, Mechanism of Action, and Experimental Protocols for a Promising Bisindole Alkaloid

This technical guide provides a comprehensive overview of deoxyviolacein for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, biosynthesis, mechanism of action, and relevant experimental protocols.

Core Data Summary

This compound is a naturally occurring bisindole alkaloid and a structural analog of the more commonly known violacein. It is produced by a variety of bacteria and has garnered significant interest for its potential therapeutic applications.

PropertyValueCitations
CAS Number 5839-61-2[1]
Molecular Formula C₂₀H₁₃N₃O₂[1]
Molecular Weight 327.34 g/mol [1]
Anticancer Activity Inhibits hepatocellular carcinoma cell proliferation at 0.1-1 µM. Induces apoptosis in various cancer cell lines including HeLa, A549, and MCF-7.[2][3][4]
Antibacterial Activity Active against Gram-positive bacteria such as S. aureus, B. subtilis, and B. megaterium at concentrations around 125 µg/mL.[3]
Antifungal Activity Shows activity against Rhizoctonia solani at concentrations of 2 mg/mL.[3]

Biosynthesis of this compound

This compound is synthesized from L-tryptophan through a biosynthetic pathway encoded by the vio operon, which typically includes the genes vioA, vioB, vioC, vioD, and vioE. The production of this compound specifically requires the functional expression of vioA, vioB, vioC, and vioE. The absence or non-functionality of the vioD gene product, a monooxygenase, leads to the production of this compound instead of violacein.[5][6]

The key steps in the biosynthesis are:

  • VioA (L-tryptophan oxidase): Catalyzes the oxidation of L-tryptophan to indole-3-pyruvic acid (IPA) imine.[5]

  • VioB (Polyketide synthase-like enzyme): Dimerizes two molecules of IPA imine.[5]

  • VioE: Rearranges the dimer intermediate.[5]

  • VioC (Violacein synthase): Catalyzes the final oxidative steps to form the characteristic bisindole structure of this compound.[5]

This compound Biosynthesis cluster_0 This compound Biosynthesis Pathway L-Tryptophan L-Tryptophan IPA Imine IPA Imine L-Tryptophan->IPA Imine VioA IPA Imine Dimer IPA Imine Dimer IPA Imine->IPA Imine Dimer VioB Intermediate Intermediate IPA Imine Dimer->Intermediate VioE This compound This compound Intermediate->this compound VioC

This compound Biosynthesis Pathway

Mechanism of Action

This compound exhibits a range of biological activities, primarily attributed to its anticancer and antimicrobial properties.

Anticancer Activity and Signaling Pathway

The anticancer effects of this compound are primarily mediated through the induction of apoptosis in cancer cells.[2] This process is initiated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent mitochondrial dysfunction.[2] The activation of caspase pathways is a key downstream event in this process.[2]

This compound Anticancer Mechanism cluster_1 Proposed Anticancer Signaling Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Anticancer Mechanism of this compound
Antimicrobial Activity

The antibacterial activity of this compound is mainly directed against Gram-positive bacteria. The primary mechanism of action is the disruption of the bacterial cell membrane's integrity.[2][7] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[7]

Experimental Protocols

Production and Extraction of this compound

This compound can be produced through fermentation using genetically engineered microorganisms, such as E. coli, that express the necessary genes from the vio operon (vioA, vioB, vioC, vioE).

A general protocol for extraction is as follows:

  • Harvest the bacterial cells from the fermentation broth by centrifugation.

  • Wash the cell debris with methanol until the supernatant is colorless. This step helps to remove impurities.[1]

  • Combine the methanol fractions and concentrate them using vacuum evaporation to obtain the crude this compound powder.[1]

Purification by Column Chromatography

The crude extract can be purified using silica-gel column chromatography.

A published protocol utilizes the following solvent system:

  • Stationary Phase: Silica gel.[1]

  • Mobile Phase: A mixture of ethyl acetate and petroleum ether, with a common ratio being 90:10 (v/v).[1]

Another detailed protocol for separating violacein and this compound uses a step-wise gradient of ethyl acetate and cyclohexane:

  • Initially, a ratio of 65:35 (ethyl acetate:cyclohexane) is used to visualize the separation of the two pigments.[8]

  • The mobile phase is then switched to a 40:60 ratio to elute the less polar this compound.[8]

  • Finally, an 80:20 ratio is used to elute the more polar violacein.[8]

High-Performance Liquid Chromatography (HPLC) Analysis

For the quantification and purity assessment of this compound, a reverse-phase HPLC method can be employed.

A detailed HPLC protocol is as follows: [1]

  • Column: Zorbax Eclipse XDB-C18 (250 × 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Deionized water with 0.5% formic acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0–15 min: 50–100% B

    • 15–16 min: 100% B

    • 16–17 min: 100–50% B

    • 17–30 min: 50% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 575 nm.[1]

Experimental Workflow cluster_2 Experimental Workflow for this compound Fermentation Fermentation Cell Harvesting Cell Harvesting Fermentation->Cell Harvesting Methanol Extraction Methanol Extraction Cell Harvesting->Methanol Extraction Vacuum Evaporation Vacuum Evaporation Methanol Extraction->Vacuum Evaporation Column Chromatography Column Chromatography Vacuum Evaporation->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound HPLC Analysis HPLC Analysis Pure this compound->HPLC Analysis

Workflow for this compound Production and Analysis

References

Methodological & Application

Application Note and Protocol: Deoxyviolacein Purification Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxyviolacein is a bis-indole alkaloid pigment produced by various microorganisms. It is a structural analog of the more commonly known violacein and has garnered significant interest due to its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.[1][2] A major challenge in the research and development of this compound is its efficient separation from violacein, with which it is co-produced.[2] Column chromatography is a robust and scalable method for the purification of this compound, yielding a high-purity product suitable for further investigation. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

The separation of this compound from violacein by column chromatography is based on the difference in their polarity. This compound is a more hydrophobic and less polar molecule compared to violacein.[3] In normal-phase chromatography with a polar stationary phase like silica gel, the more polar compound (violacein) will have a stronger affinity for the stationary phase and will elute later. The less polar compound (this compound) will have a weaker affinity and will elute earlier when a mobile phase of appropriate polarity is used. By using a step-gradient of solvents with increasing polarity, this compound can be effectively separated from violacein.

Data Presentation: Column Chromatography Parameters

The following table summarizes the key parameters for the purification of this compound using column chromatography based on published methods.

ParameterDescriptionReference
Stationary Phase Silica gel 60[4][5]
Mobile Phase A (Initial Separation) Ethyl acetate/cyclohexane (65:35 v/v)[4][6]
Mobile Phase B (this compound Elution) Ethyl acetate/cyclohexane (40:60 v/v)[4][6]
Mobile Phase C (Violacein Elution) Ethyl acetate/cyclohexane (80:20 v/v)[4][6]
Alternative Mobile Phase Ethyl acetate/petroleum ether (90:10 v/v)[7]
Purity Achieved >99%[7]

Experimental Protocols

4.1. Extraction of Crude Pigment Mixture

This protocol describes the extraction of the violacein and this compound mixture from bacterial biomass.

  • Harvesting Biomass: Centrifuge the bacterial culture to obtain a cell pellet containing the pigments.[8]

  • Solvent Extraction: Wash the cell pellet with methanol or ethanol until the biomass becomes colorless.[7] The pigments are soluble in these organic solvents.[1][3][9]

  • Concentration: Combine the solvent extracts and concentrate them by vacuum evaporation to obtain the crude pigment powder.[7]

  • Dry Loading (Recommended): For loading onto the chromatography column, the crude pigment can be dry-loaded. To do this, dissolve the crude pigment in a minimal amount of a suitable solvent (e.g., 96% ethanol), add a small amount of silica gel 60 (e.g., 0.5 g), and evaporate the solvent completely to obtain a free-flowing powder.[4]

4.2. Column Chromatography Purification Protocol

This protocol details the step-by-step procedure for separating this compound from violacein.

  • Column Preparation:

    • Use a glass column of appropriate size (e.g., 4 cm x 50 cm).[10]

    • Prepare a slurry of silica gel 60 in cyclohexane. Cyclohexane acts as a wetting agent for the stationary phase.[6][10]

    • Pour the slurry into the column and allow it to pack under gravity, draining the excess solvent. Ensure the top of the silica bed is flat.[6]

  • Sample Loading:

    • Carefully add the dry-loaded crude pigment onto the top of the packed silica gel bed.

    • Gently add a small layer of sand or glass wool on top to prevent disturbance of the silica bed during solvent addition.

  • Elution:

    • Step 1 (Initial Separation): Begin the elution with Mobile Phase A (ethyl acetate/cyclohexane, 65:35 v/v). Continue adding this solvent until two distinct colored bands (purple for violacein at the top and blue for this compound at the bottom) are clearly visible and separated.[4][6]

    • Step 2 (this compound Elution): Switch to Mobile Phase B (ethyl acetate/cyclohexane, 40:60 v/v). This less polar mobile phase will accelerate the elution of the less polar this compound.[4][6] Collect the fractions containing the blue-colored this compound.

    • Step 3 (Violacein Elution): After the this compound has been completely eluted, switch to Mobile Phase C (ethyl acetate/cyclohexane, 80:20 v/v). This more polar mobile phase will elute the more polar violacein.[4][6] Collect the fractions containing the purple-colored violacein.

  • Fraction Analysis and Pooling:

    • Monitor the separation by collecting small fractions and analyzing them using thin-layer chromatography (TLC).[4]

    • Pool the fractions that contain pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the pooled this compound fractions under reduced pressure using a rotary evaporator to obtain the purified solid this compound.[10]

4.3. Post-Purification Analysis

The purity and identity of the final product should be confirmed using the following methods:

  • Thin-Layer Chromatography (TLC): Spot the crude extract, purified this compound, and purified violacein on a TLC plate and develop it with a suitable solvent system (e.g., ethyl acetate/cyclohexane). The purified this compound should appear as a single spot with a higher Rf value than violacein.[4]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC can be performed. A common system uses a C18 column with a mobile phase gradient of acetonitrile and water containing 0.5% formic acid, with detection at 575 nm.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the chemical structure and purity of the isolated this compound.[10]

Visualizations

G Experimental Workflow for this compound Purification cluster_extraction Crude Pigment Extraction cluster_purification Column Chromatography Purification A Bacterial Culture B Centrifugation A->B C Cell Pellet B->C D Solvent Extraction (Ethanol/Methanol) C->D E Crude Pigment Extract D->E F Solvent Evaporation E->F G Crude Pigment Powder F->G H Column Packing (Silica Gel 60) G->H Dry Loading I Sample Loading H->I J Step-Gradient Elution I->J K Fraction Collection J->K L TLC Analysis K->L M Pooling of Pure Fractions L->M N Solvent Evaporation M->N O Purified this compound N->O

Caption: Workflow for this compound Purification.

G Logical Relationship of Step-Gradient Elution cluster_column Silica Gel Column cluster_mobile_phase Mobile Phase (Increasing Polarity) V Violacein (More Polar) D This compound (Less Polar) MP_B Ethyl Acetate/ Cyclohexane (40:60) MP_B->D Elutes First MP_C Ethyl Acetate/ Cyclohexane (80:20) MP_C->V Elutes Second

Caption: Elution order based on polarity.

References

Deoxyviolacein: A Versatile Pigment for Tracer Studies in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Deoxyviolacein is a naturally occurring bisindole pigment that exhibits a distinct violet color, making it a valuable tool for a variety of tracer studies in biological research and drug development.[1] Produced by several bacterial species, this compound can be easily visualized and quantified, offering a robust and cost-effective alternative to fluorescent markers.[1] Its intracellular production from tryptophan reserves can be genetically engineered into various microorganisms, enabling their use as tagged tracers in complex environments.[1][2] These application notes provide an overview of the properties of this compound, detailed protocols for its use as a tracer, and methods for its quantification.

Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in tracer studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₀H₁₃N₃O₂[3]
Molecular Weight 327.34 g/mol [3]
Appearance Violet solid
Absorbance Maximum (λmax) 570 nm (in ethanol)[1]
Solubility Soluble in ethanol, methanol, DMSO, and DMF. Limited solubility in water.[4][5]
Stability Stable at -20°C for at least 4 years.[5]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReferences
Dimethyl sulfoxide (DMSO)Soluble[4][5]
Dimethylformamide (DMF)Soluble[4][5]
EthanolSoluble[1][4][5]
MethanolSoluble[1][4][5]
AcetoneSoluble[1]
WaterInsoluble/Sparingly soluble[1][4][5]

Biosynthesis of this compound

This compound is synthesized from L-tryptophan through a series of enzymatic reactions encoded by the vio gene cluster. The pathway involves the enzymes VioA, VioB, VioC, and VioE. Notably, the absence or inactivation of the vioD gene product, a monooxygenase, leads to the specific production of this compound instead of its hydroxylated counterpart, violacein.[6]

Deoxyviolacein_Biosynthesis L-Tryptophan L-Tryptophan IPA_imine Indole-3-pyruvic acid imine L-Tryptophan->IPA_imine VioA Protodeoxyviolaceinic_acid Protodeoxyviolaceinic acid IPA_imine->Protodeoxyviolaceinic_acid VioB, VioE This compound This compound Protodeoxyviolaceinic_acid->this compound VioC

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Application: Engineering Microorganisms for Tracer Studies

A powerful application of this compound is the engineering of non-pigmented bacteria to produce this pigment, thereby creating visually distinct tracer strains. This is often achieved using a transposon-based system to randomly insert the this compound biosynthesis genes (vioABCE) into the host genome.[1][2] This approach allows for the selection of mutants with stable and desired levels of pigment production.[1]

Experimental Workflow for Generating Tracer Strains

Experimental_Workflow cluster_prep Preparation cluster_transposition Transposition cluster_screening Screening and Verification Plasmid_Construction Construct Transposon Plasmid (pBB327/pBB328 with vioABCE) Donor_Strain_Prep Prepare E. coli Donor Strain (e.g., WM3064) Plasmid_Construction->Donor_Strain_Prep Recipient_Strain_Prep Prepare Recipient Bacteria Conjugation Biparental Mating (Donor + Recipient) Recipient_Strain_Prep->Conjugation Donor_Strain_Prep->Conjugation Selection Plate on Selective Media (Selects for Transconjugants) Conjugation->Selection Visual_Screening Screen for Purple Colonies Selection->Visual_Screening Stability_Test Subculture to Confirm Stable Pigment Production Visual_Screening->Stability_Test Genomic_DNA_Isolation Isolate Genomic DNA Stability_Test->Genomic_DNA_Isolation Insertion_Site_Mapping Map Transposon Insertion Site (e.g., by sequencing) Genomic_DNA_Isolation->Insertion_Site_Mapping

Caption: Workflow for generating this compound-producing tracer strains.

Protocols

Protocol 1: Generation of this compound-Producing Tracer Strains via Transposon Mutagenesis

This protocol is adapted from methods described for creating pigmented tracer strains.[1]

Materials:

  • Recipient bacterial strain

  • E. coli WM3064 donor strain containing the this compound transposon plasmid (e.g., pBB327 or pBB328)

  • Luria-Bertani (LB) agar and broth

  • Appropriate antibiotics for selection

  • Diaminopimelic acid (DAP) for WM3064 growth

Procedure:

  • Prepare Donor and Recipient Cultures:

    • Grow the E. coli WM3064 donor strain overnight in LB broth supplemented with the appropriate antibiotic and DAP at 30°C.

    • Grow the recipient bacterial strain overnight in its optimal liquid medium.

  • Conjugation:

    • Mix 100 µL of the donor culture and 100 µL of the recipient culture in a microcentrifuge tube.

    • Pellet the cells by centrifugation (e.g., 5,000 x g for 2 minutes).

    • Resuspend the cell pellet in 20 µL of LB broth.

    • Spot the cell mixture onto an LB agar plate supplemented with DAP.

    • Incubate the plate at the optimal growth temperature for the recipient strain for 4-6 hours to allow for conjugation.

  • Selection of Transconjugants:

    • After incubation, resuspend the cells from the conjugation spot in 1 mL of sterile saline or buffer.

    • Plate serial dilutions of the cell suspension onto selective agar plates. The selective medium should contain the antibiotic corresponding to the resistance marker on the transposon and lack DAP to counter-select against the E. coli donor strain.

    • Incubate the plates until colonies appear.

  • Screening and Isolation:

    • Visually screen the plates for purple colonies, indicating the production of this compound.[1]

    • Isolate individual purple colonies and streak them onto fresh selective agar plates to obtain pure cultures.

  • Verification of Stability:

    • Subculture the purified pigmented isolates several times on both selective and non-selective media to ensure the stability of the pigment production phenotype.[1]

Protocol 2: Extraction and Quantification of this compound from Bacterial Cultures

This protocol provides a method for extracting and quantifying the intracellular this compound pigment.[1]

Materials:

  • Bacterial culture producing this compound

  • Ethanol (95-100%)

  • Spectrophotometer

  • Sonicator (optional)

Procedure:

  • Cell Harvesting:

    • Take a known volume (e.g., 1-5 mL) of the bacterial culture.

    • Pellet the cells by centrifugation (e.g., 10,000 x g for 1 minute).

    • Discard the supernatant.

  • Cell Lysis and Pigment Extraction:

    • Resuspend the cell pellet in an equal volume of ethanol.

    • Vortex vigorously to mix.

    • For more efficient extraction, sonicate the cell suspension for 5 minutes.[1]

    • Centrifuge the mixture at high speed (e.g., >10,000 x g for 1 minute) to pellet the cell debris.

  • Quantification:

    • Carefully transfer the supernatant containing the extracted this compound to a clean cuvette.

    • Measure the absorbance of the supernatant at 570 nm using a spectrophotometer.[1]

    • Use ethanol as a blank.

    • The concentration of this compound can be estimated using a standard curve or by applying the Beer-Lambert law if the molar extinction coefficient is known.

Protocol 3: Tracking this compound-Tagged Bacteria in Plant Tissue

This protocol outlines a general method for introducing and recovering this compound-producing bacteria from plant leaves.[1]

Materials:

  • This compound-producing bacterial strain

  • Healthy plants (e.g., Arabidopsis thaliana)

  • Syringe without a needle

  • 10% bleach solution with 0.1% Tween 20

  • Sterile distilled water

  • Mortar and pestle or tissue homogenizer

  • Appropriate selective agar plates

Procedure:

  • Inoculum Preparation:

    • Grow the this compound-tagged bacteria in liquid culture to the desired cell density (e.g., OD₆₀₀ of 0.5-1.0).

    • Pellet the cells by centrifugation and resuspend them in a suitable buffer (e.g., sterile water or 10 mM MgSO₄).

  • Plant Infiltration:

    • Use a needleless syringe to gently infiltrate the bacterial suspension into the underside of the plant leaves.[1]

  • Incubation:

    • Place the infiltrated plants in a controlled environment (e.g., growth chamber) for the desired period of time.

  • Recovery of Bacteria:

    • Excise the infiltrated leaf tissue.

    • Surface sterilize the tissue by washing with 10% bleach solution containing 0.1% Tween 20 for 1-2 minutes, followed by several rinses with sterile distilled water.[1]

    • Homogenize the sterilized tissue in a known volume of sterile buffer using a mortar and pestle or a mechanical homogenizer.

  • Enumeration:

    • Plate serial dilutions of the tissue homogenate onto selective agar plates.

    • Incubate the plates until colonies appear.

    • Count the number of purple colonies to determine the population of the tracer strain within the plant tissue.

Data Presentation

Table 3: Antimicrobial and Cytotoxic Activity of this compound

Organism/Cell LineActivityConcentrationReferences
Staphylococcus aureusAntibacterialLess toxic than violacein[1][7]
Bacillus megateriumAntibacterialLess toxic than violacein[1][7]
Rhizoctonia solaniAntifungalStrong activity> 2 mg/mL
Hepatocellular carcinoma cellsAnticancerInhibition of proliferation0.1 - 1 µM
COS-7 (mammalian cells)CytotoxicityNo measurable toxicity
HepG2 (mammalian cells)CytotoxicityNo measurable toxicity

Conclusion

This compound is a highly effective and versatile pigment for tracer studies. Its distinct color, ease of production in engineered microorganisms, and straightforward quantification methods make it an excellent tool for researchers in various fields. The protocols provided herein offer a foundation for the application of this compound in tracking microbial populations in diverse environments and for other quantitative biological assays. The lower toxicity of this compound compared to violacein in some bacterial and mammalian cells further enhances its utility as a biological marker.[1][7]

References

In Vitro Anti-Cancer Assays Using Deoxyviolacein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating the in vitro anti-cancer properties of deoxyviolacein and its derivatives. While research on this compound is ongoing and in some cases presents conflicting findings, this document summarizes the available data and provides detailed protocols for key experimental assays.

Introduction

This compound is a naturally occurring bisindole pigment produced by various bacteria, most notably Chromobacterium violaceum. It belongs to the same family as the more extensively studied violacein. While much of the research has focused on violacein, emerging studies on this compound and its derivatives, such as prothis compound, suggest potential anti-cancer activities, including the induction of apoptosis and cell cycle arrest. This document outlines the current state of knowledge and provides practical protocols for researchers investigating the anti-cancer effects of this compound.

It is important to note that some studies have reported that this compound exhibits no measurable toxicity to certain mammalian cell lines, while others suggest moderate activity against other cell types. The data presented here is based on available scientific literature and aims to provide a foundation for further investigation.

Data Presentation

Cytotoxicity of this compound and Related Compounds

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and its close derivative, prothis compound, in different cancer cell lines.

CompoundCell LineAssayIncubation TimeIC50
Prothis compound MCF-7 (Breast Cancer)Not SpecifiedNot SpecifiedNot Specified
This compound HepG2 (Liver Cancer)MTT48 hoursNo measurable toxicity
This compound COS-7 (Kidney Fibroblast)MTT48 hoursNo measurable toxicity

Note: The lack of specific IC50 values for prothis compound in the available literature prevents quantitative comparison. The "no measurable toxicity" for this compound in HepG2 and COS-7 cells highlights the conflicting data in this area and underscores the need for further research.

Signaling Pathways

Based on studies of the this compound derivative, prothis compound, and the closely related compound violacein, the following signaling pathways are implicated in their anti-cancer effects.

prodeoxyviolacein_pathway Prothis compound Prothis compound PKC Protein Kinase C (PKC) Prothis compound->PKC TyrK Tyrosine Kinase Prothis compound->TyrK Apoptosis Apoptosis PKC->Apoptosis TyrK->Apoptosis CellCycleArrest Cell Cycle Arrest (sub-G1 phase) Apoptosis->CellCycleArrest

Prothis compound's Potential Anti-Cancer Signaling Pathway.

violacein_apoptosis_pathway Violacein Violacein ROS Reactive Oxygen Species (ROS) Violacein->ROS Mitochondria Mitochondria ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Violacein-Induced Apoptosis Pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the anti-cancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Workflow:

mtt_workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

MTT Assay Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

apoptosis_workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Apoptosis Assay Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the cells from the medium and the trypsinized cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Workflow:

cellcycle_workflow A Treat cells with This compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G

Cell Cycle Analysis Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Follow steps 1 and 2 from the Apoptosis Assay protocol.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.[1][2]

Conclusion

The study of this compound's anti-cancer properties is an emerging field with promising, yet sometimes inconsistent, findings. The protocols provided here offer a standardized approach to systematically evaluate its effects on cell viability, apoptosis, and cell cycle progression. Further research is necessary to elucidate the precise mechanisms of action of this compound and to resolve the existing discrepancies in the literature regarding its cytotoxicity. The information on the related compound, prothis compound, provides a valuable starting point for investigating potential molecular targets.

References

Application Notes and Protocols: Antibacterial Activity Testing of Deoxyviolacein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyviolacein is a naturally occurring bisindole pigment and a structural analog of violacein, produced by various bacteria, including species of Chromobacterium, Janthinobacterium, and Pseudoalteromonas.[1] Like its more studied counterpart, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antibacterial, antifungal, and antitumor properties.[2] Notably, this compound exhibits significant inhibitory action against a range of pathogenic bacteria, particularly Gram-positive organisms.[3] Its proposed mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to a loss of membrane integrity and subsequent cell death.[4][5][6] This membrane-centric mode of action makes this compound a compelling candidate for further investigation in an era of mounting antibiotic resistance.

These application notes provide a detailed protocol for testing the antibacterial activity of this compound, encompassing methods for determining its Minimum Inhibitory Concentration (MIC), assessing its bactericidal or bacteriostatic nature through time-kill assays, and evaluating its activity via the disk diffusion method.

Data Presentation: Antibacterial Activity of this compound

The antibacterial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes available MIC data for this compound and, for comparative purposes, its parent compound violacein, against a selection of pathogenic bacteria. It is important to note that MIC values can vary depending on the specific strain, inoculum size, and testing methodology used.

Bacterial SpeciesCompoundMIC (µg/mL)Reference(s)
Staphylococcus aureusThis compound125[2]
Staphylococcus aureusViolacein<10 - 20[7][8][9]
Staphylococcus aureus (MRSA)Violacein3.9 - 15.6[5][10]
Bacillus subtilisThis compound125[2]
Bacillus subtilisViolacein<10 - 30[7]
Bacillus megateriumThis compound125[2]
Escherichia coliViolacein>1000[7]
Pseudomonas aeruginosaThis compound160[2]
Pseudomonas aeruginosaViolacein125 - 800[8][11][12]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a solid compound that is soluble in organic solvents such as ethanol, methanol, and Dimethyl Sulfoxide (DMSO), but is sparingly soluble in aqueous solutions.[2]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Microcentrifuge tubes, sterile

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Note: When performing biological assays, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the experimental wells is insignificant, as it may exert physiological effects at low concentrations.[2] A solvent control should always be included in the experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • 96-well microtiter plates, sterile

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare a bacterial inoculum suspension in sterile CAMHB and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.

  • Add 100 µL of each this compound dilution to the corresponding wells of the microtiter plate.

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only). A solvent control (bacteria in CAMHB with the highest concentration of DMSO used) should also be included.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Disk Diffusion Assay

The disk diffusion assay provides a qualitative assessment of antibacterial activity.

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Forceps

  • Incubator

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Impregnate sterile filter paper disks with a known amount of the this compound stock solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.

  • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Place a control disk impregnated with the solvent (e.g., DMSO) on the same plate.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Time-Kill Assay

A time-kill assay is performed to determine whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile tubes or flasks

  • Shaking incubator

  • Plate reader or spectrophotometer

  • Apparatus for colony forming unit (CFU) counting (e.g., agar plates, spreader)

Procedure:

  • Prepare a bacterial culture in CAMHB and grow it to the early logarithmic phase.

  • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.

  • Add this compound to the flasks at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask without this compound.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto nutrient agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the number of viable bacteria.

Mandatory Visualization

Experimental Workflow for Antibacterial Activity Testing of this compound

experimental_workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) mic_assay Broth Microdilution (MIC Determination) prep_stock->mic_assay disk_assay Disk Diffusion (Qualitative Assessment) prep_stock->disk_assay timekill_assay Time-Kill Assay (Bactericidal/Bacteriostatic) prep_stock->timekill_assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_assay prep_inoculum->disk_assay prep_inoculum->timekill_assay analyze_mic Determine MIC mic_assay->analyze_mic measure_zones Measure Inhibition Zones disk_assay->measure_zones plot_curves Plot Time-Kill Curves timekill_assay->plot_curves mechanism_of_action cluster_bacterium Bacterial Cell membrane Cytoplasmic Membrane (Phospholipid Bilayer) disruption Membrane Disruption & Permeabilization membrane->disruption cytoplasm Cytoplasm (Ions, Metabolites, Proteins, DNA) This compound This compound This compound->membrane Intercalates into phospholipid bilayer leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

References

Application Notes and Protocols for the Deoxyviolacein Transposon System in Genetic Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deoxyviolacein transposon system is a powerful genetic tool for random mutagenesis and gene reporter applications in a variety of microorganisms. This system utilizes a transposon, a mobile genetic element, to deliver the this compound biosynthesis gene cluster (vioABCE) randomly into the host genome. The expression of these genes leads to the production of this compound, a purple pigment derived from the amino acid tryptophan.[1][2] The resulting pigmented colonies provide a simple and effective visual screen for successful transposition and can be used to identify mutants with desirable phenotypes or to create reporter strains for various biological processes.[1][3] This technology is particularly useful for high-throughput screening, functional genomics, and synthetic biology applications.

Principle of the this compound Transposon System

The system is typically based on a "cut-and-paste" transposon, such as the Mariner or Tn5 transposon, which can be delivered into the target organism via a suicide or conditional replication plasmid.[1] The transposon is engineered to carry the vioABCE gene cassette, which encodes the enzymatic machinery required to convert L-tryptophan into this compound. The transposon is flanked by inverted repeats (IRs), which are recognized by a transposase enzyme. The transposase, often supplied in trans from the same delivery plasmid, excises the transposon from the plasmid and integrates it into a random location in the host chromosome.[1] Successful integration events can be selected for using an antibiotic resistance marker also carried on the transposon. The level of pigment production in the resulting mutants can vary depending on the integration site and the transcriptional activity of the surrounding genomic region, allowing for the selection of strains with desired expression levels.[1]

Applications

The this compound transposon system has several valuable applications in research and drug development:

  • Visual Screening of Mutant Libraries: The most direct application is the creation of large, visually screenable mutant libraries.[1] The purple color of this compound allows for the rapid identification of colonies that have successfully incorporated the transposon, eliminating the need for more laborious screening methods like PCR or Southern blotting for initial validation.

  • Gene Discovery and Functional Genomics: By screening for mutants with altered phenotypes (e.g., changes in growth, metabolism, or virulence) in conjunction with their pigmentation, researchers can identify genes involved in these processes. The transposon insertion site can then be readily mapped to identify the disrupted gene.

  • Promoter Trapping and Reporter Gene Assays: The this compound gene cassette can be designed without its own promoter. In this configuration, pigment production is dependent on the insertion of the transposon downstream of an active host promoter.[1] This allows for the identification and characterization of promoters that are active under specific conditions, turning the system into a whole-cell biosensor. For example, it has been used to create a reporter strain for sensing extracellular nitrogen compounds.[1][2]

  • Metabolic Engineering and Strain Optimization: The system can be used to generate a diverse library of mutants with varying levels of expression of a gene of interest by linking it to the this compound operon. This allows for the rapid screening of strains with optimized production of a desired metabolite or protein.

  • Microbial Tracking and Ecology Studies: The stable, heritable purple phenotype makes it an excellent marker for tracking the survival, proliferation, and dispersal of specific microbial strains in complex environments, such as in soil or within a host organism.[1][2]

Data Presentation

The following tables summarize quantitative data related to the this compound transposon system and this compound production.

Table 1: Performance of the this compound-Based Mariner Transposon System

ParameterObservationHost Organism(s)Reference
Pigmented Colony Frequency Approximately 10 pigmented colonies per 500 total colonies on a plate.Gluconacetobacter diazotrophicus[1]
Selectable Markers Kanamycin, TetracyclineVarious Gram-negative bacteria[1]
Transposon Insertion Sites Random insertion at TA dinucleotide sites.General for Mariner transposons[1]

Table 2: this compound Production in Engineered Bacteria

Production TiterStrainMethodReference
1.9 g/LCitrobacter freundiiPlasmid-based expression of vioABCE with vioD disruption.[4]
12.18 g/LEscherichia coliSystems metabolic engineering and biosensor-assisted optimization.[5]
180 mg/LEscherichia coli dVio-1Plasmid-based expression of vioABCE.[6]
320 mg/LEscherichia coli dVio-6Systems-wide metabolic engineering.[6]

Note: The high production titers were achieved through targeted metabolic engineering rather than random transposon insertion, but they demonstrate the potential for high-level this compound production.

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acid L-tryptophan and is catalyzed by four enzymes encoded by the vioA, vioB, vioC, and vioE genes. The VioD enzyme, which is part of the violacein biosynthesis pathway, is omitted to prevent the conversion of this compound to violacein.[4]

Deoxyviolacein_Pathway cluster_0 This compound Biosynthesis tryptophan L-Tryptophan ipa_imine Indole-3-pyruvic acid imine tryptophan->ipa_imine VioA dimer IPA imine dimer ipa_imine->dimer VioB pdva Protodeoxyviolaceinic acid dimer->pdva VioE This compound This compound pdva->this compound VioC

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Experimental Workflow for this compound Transposon Mutagenesis

The following diagram outlines the major steps involved in creating and screening a this compound transposon mutant library.

Transposon_Workflow cluster_workflow Experimental Workflow start Start: Donor (E. coli) and Recipient Bacterial Strains conjugation 1. Conjugation: Transfer of Transposon Plasmid start->conjugation selection 2. Selection: Plate on selective medium (antibiotic + counter-selection) conjugation->selection screening 3. Visual Screening: Identify purple colonies selection->screening isolation 4. Isolation and Purification: Streak for single pigmented colonies screening->isolation characterization 5. Downstream Analysis: - Phenotypic characterization - Transposon insertion site mapping - this compound quantification isolation->characterization end End: Characterized Mutant Library characterization->end

Caption: Workflow for generating and analyzing a this compound transposon mutant library.

Experimental Protocols

Protocol 1: Generation of a this compound Transposon Mutant Library via Conjugation

This protocol is adapted from methodologies for transposon mutagenesis in Gram-negative bacteria.[1]

Materials:

  • Donor strain: E. coli strain carrying the this compound transposon plasmid (e.g., WM3064, which is auxotrophic for diaminopimelic acid - DAP).

  • Recipient bacterial strain of interest.

  • Luria-Bertani (LB) medium (broth and agar plates).

  • Appropriate antibiotics for selection of the transposon and counter-selection of the donor strain.

  • DAP (if using a DAP-auxotrophic donor strain).

  • Sterile microcentrifuge tubes, pipette tips, and culture plates.

  • Incubator.

Procedure:

  • Culture Preparation:

    • Inoculate the E. coli donor strain in LB broth containing the appropriate antibiotic for plasmid maintenance and DAP. Grow overnight at 30°C with shaking.

    • Inoculate the recipient strain in its appropriate growth medium without antibiotics. Grow to late-log or stationary phase.

  • Mating:

    • Pellet 1 mL of the donor and recipient cultures by centrifugation (e.g., 5,000 x g for 5 minutes).

    • Wash the cell pellets with fresh LB medium to remove any residual antibiotics.

    • Resuspend each pellet in a small volume (e.g., 50 µL) of LB broth.

    • Combine the resuspended donor and recipient cells in a single microcentrifuge tube. The ratio of donor to recipient may need to be optimized for your specific strains.

    • Spot the cell mixture onto an LB agar plate (without antibiotics but with DAP if required for the donor).

    • Incubate the mating plate at a temperature suitable for both strains (e.g., 30°C) for 4-6 hours or overnight to allow for conjugation.

  • Selection of Exconjugants:

    • After incubation, scrape the cell mass from the mating spot and resuspend it in 1 mL of sterile LB broth.

    • Plate serial dilutions of the cell suspension onto selective agar plates. These plates should contain the antibiotic corresponding to the transposon's resistance marker and lack DAP (to select against the E. coli donor).

    • Incubate the plates at the optimal growth temperature for the recipient strain until colonies appear (typically 1-3 days).

  • Screening and Isolation of Pigmented Mutants:

    • Visually inspect the selective plates for the appearance of purple colonies.

    • Count the number of pigmented and non-pigmented colonies to estimate the frequency of visible expression.

    • Select several purple colonies with varying color intensities for further analysis.

    • Streak each selected colony onto a fresh selective plate to obtain single, well-isolated colonies and to confirm the stability of the pigmented phenotype.

Protocol 2: Quantification of this compound Production

This protocol allows for the quantitative measurement of this compound produced by the mutant strains.

Materials:

  • Liquid cultures of the this compound-producing mutant strains.

  • Ethanol (95-100%) or methanol.

  • Microcentrifuge tubes.

  • Spectrophotometer or plate reader.

  • Optional: HPLC system for more precise quantification and separation from other pigments like violacein.

Procedure:

  • Cell Culture and Harvesting:

    • Grow the selected mutant strains in liquid medium under desired conditions. Include a non-pigmented wild-type strain as a negative control.

    • Take a known volume of the culture (e.g., 1 mL) and measure the optical density at 600 nm (OD600) to normalize for cell density.

    • Pellet the cells from the 1 mL culture by centrifugation (e.g., 10,000 x g for 2 minutes).

  • Pigment Extraction:

    • Discard the supernatant.

    • Resuspend the cell pellet in a fixed volume of ethanol or methanol (e.g., 1 mL).

    • Vortex vigorously for 1-2 minutes to lyse the cells and extract the intracellular pigment.

    • Incubate at room temperature for 10-15 minutes to ensure complete extraction.

    • Pellet the cell debris by centrifugation (10,000 x g for 5 minutes).

  • Spectrophotometric Quantification:

    • Carefully transfer the supernatant containing the extracted this compound to a clean cuvette or a 96-well plate.

    • Measure the absorbance at a wavelength of approximately 570-585 nm.[7][8]

    • Normalize the absorbance reading by the OD600 of the original culture to account for differences in cell number.

  • (Optional) HPLC Analysis:

    • For more accurate quantification and to distinguish this compound from violacein, perform reverse-phase HPLC analysis on the extracted pigment.

    • A C18 column is typically used with a mobile phase gradient of acetonitrile and water (often with a small amount of formic or acetic acid).

    • Monitor the elution profile at a wavelength of 575 nm.

    • Quantify the this compound peak by comparing its area to a standard curve generated with purified this compound.

Conclusion

The this compound transposon system offers a versatile and efficient platform for genetic modification in a wide range of bacteria. Its key advantage lies in the visual, color-based screening of mutants, which simplifies and accelerates the discovery process in functional genomics, metabolic engineering, and the development of novel microbial-based products. The protocols provided herein offer a starting point for researchers to implement this powerful technology in their own work. Further optimization of conjugation conditions, screening parameters, and quantification methods may be necessary for specific microbial species and research goals.

References

Application Note: Quantitative Analysis of Deoxyviolacein and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyviolacein, a naturally occurring bis-indole pigment derived from tryptophan, has garnered significant interest for its diverse biological activities, including antimicrobial and antitumor properties.[1][2][3] As research into its therapeutic potential progresses, robust and sensitive analytical methods are crucial for its quantification in complex biological matrices and for the identification of its metabolites. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique for selective and precise quantification.

Introduction

This compound is a structural analog of violacein, synthesized by various bacterial species, including Chromobacterium violaceum.[2] It is often produced as a byproduct in the violacein biosynthetic pathway.[3][4][5] The key difference in its structure is the absence of a hydroxyl group at position 5 of the indole ring.[4] this compound has demonstrated significant bioactivities, such as inhibiting the proliferation of hepatocellular carcinoma cells, making it a compound of interest for drug development.[1]

LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for pharmacokinetic studies, metabolism research, and quality control during production. This application note outlines the complete workflow, from sample preparation to data acquisition, for the reliable analysis of this compound.

Biosynthesis of this compound

This compound is synthesized from L-tryptophan via the vio gene cluster (vioABCDE). The pathway to this compound diverges from the violacein pathway by bypassing the VioD enzyme, which is responsible for hydroxylation. The VioC enzyme can act on protodeoxyviolaceinic acid to form this compound.[5] Genetic engineering to disrupt the vioD gene can lead to the exclusive production of this compound.[1]

This compound Biosynthesis Pathway This compound Biosynthesis Pathway Trp L-Tryptophan VioA VioA Trp->VioA Oxidation IPA_imine IPA Imine VioB VioB IPA_imine->VioB Dimerization Dimer IPA Imine Dimer VioE VioE Dimer->VioE Rearrangement Protodeoxy Protodeoxyviolaceinic Acid VioC VioC Protodeoxy->VioC Cyclization VioD VioD Protodeoxy->VioD This compound This compound Proviolaceinic Proviolaceinic Acid Proviolaceinic->VioC Violacein Violacein VioA->IPA_imine Oxidation VioB->Dimer Dimerization VioE->Protodeoxy Rearrangement VioC->this compound Cyclization VioC->Violacein VioD->Proviolaceinic

Caption: Biosynthesis pathway of this compound and violacein.

Experimental Protocols

This section details the necessary steps for sample preparation and subsequent LC-MS/MS analysis.

Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte.[6][7][8] The following protocol is a general guideline for extracting this compound from bacterial cultures.

  • Cell Harvesting : Centrifuge the bacterial culture (e.g., 10 mL) at 4000 x g for 10 minutes at 4°C. Discard the supernatant.[9]

  • Pigment Extraction : Resuspend the cell pellet in an organic solvent like ethanol or methanol.[9] For every 10 mL of initial culture, 1 mL of ethanol can be used.[9]

  • Lysis and Extraction Incubation : Incubate the mixture at a higher temperature (e.g., 75°C) for approximately 30 minutes, or until the cell pellet appears grayish-white, to facilitate cell lysis and pigment extraction.[9]

  • Clarification : Centrifuge the extract at high speed (e.g., 15,000 x g) for 1-5 minutes to pellet cell debris.[9]

  • Filtration : Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

  • Dilution : The extract may need to be diluted (e.g., 1:50 with ethanol) to fall within the linear range of the instrument.[9]

Sample Preparation Workflow Sample Preparation Workflow start Bacterial Culture harvest 1. Cell Harvesting (Centrifugation) start->harvest extract 2. Pigment Extraction (Add Ethanol & Heat) harvest->extract clarify 3. Clarification (Centrifugation) extract->clarify filter 4. Filtration (0.22 µm filter) clarify->filter inject LC-MS/MS Analysis filter->inject

Caption: General workflow for this compound sample preparation.

LC-MS/MS Method

The following parameters are based on established methods for the analysis of violacein and its analogs.[9][10][11] Optimization may be required depending on the specific instrument and biological matrix.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
LC System Agilent 1290 or equivalent[9]
Column Agilent Zorbax Extend C-18 (2.1 x 50 mm, 1.8 µm)[9] or Raptor Biphenyl (2.1 x 100 mm, 2.7 µm)[10]
Mobile Phase A Water with 0.1% (v/v) Formic Acid[9][10]
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid[9]
Flow Rate 0.3 - 0.35 mL/min[9][10]
Column Temperature 40 °C[10]
Injection Volume 2 µL[9]
Gradient 0-1 min: 5% B; 1-9 min: 5% to 70% B; 9-10 min: hold at 70% B; 10-13 min: return to 5% B[9]

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Mass Spectrometer Agilent 6550 Q-ToF, LCMS8045 (Shimadzu) or equivalent[10]
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 - 4.5 kV[12]
Detection Mode Multiple Reaction Monitoring (MRM) for quantification
Precursor Ion (Q1) m/z 328.1 [M+H]+
Product Ions (Q3) Specific fragments to be determined by MS/MS analysis (e.g., m/z 293, 265, 160)[13]
Collision Energy To be optimized for specific transitions
Gas Temperature To be optimized (e.g., 300-350°C)

Data and Metabolite Analysis

Quantification

Quantification is performed by integrating the peak area of the specific MRM transition for this compound. A calibration curve should be prepared using a purified this compound standard to ensure accurate concentration determination. The protonated molecular ion for this compound is observed at m/z 328.1057.[14]

Table 3: Summary of Mass Information

CompoundMolecular FormulaCalculated MassObserved Ion [M+H]+
This compound C₂₀H₁₃N₃O₂327.1008328.1057[15][14]
Violacein C₂₀H₁₃N₃O₃343.0957344.1023[14]
Metabolite Identification

While specific metabolites of this compound are not extensively documented in current literature, the analytical approach would be similar to that used for violacein. In vitro metabolism studies using human, mouse, or rat liver microsomes can be performed to generate potential metabolites.[10]

The process involves:

  • Incubation : Incubating this compound with liver microsomes and necessary cofactors (e.g., NADPH, UDPGA).[10]

  • LC-QTOF-MS Analysis : Analyzing the incubated samples using a high-resolution mass spectrometer (e.g., LC-QTOF-MS) to detect new peaks.[10]

  • Metabolite Prediction : Common metabolic transformations include oxidation (hydroxylation, +16 Da) and glucuronidation (+176 Da).[10]

  • Structural Elucidation : Comparing the fragmentation patterns of the parent compound and potential metabolites to identify the site of modification.

For violacein, metabolites from Phase I (oxidation) and Phase II (glucuronidation) metabolism have been identified, suggesting similar pathways could exist for this compound.[10]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive framework for the quantitative analysis of this compound and the exploratory identification of its metabolites. This protocol is essential for researchers in pharmacology and drug development who require accurate measurement of this compound in various biological systems, thereby supporting further investigation into its therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Deoxyviolacein Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving deoxyviolacein yield in fermentation.

Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation experiments.

Issue 1: Low or No this compound Production

Q1: My fermentation is not producing any this compound, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low or no this compound production can stem from several factors, ranging from the genetic construct to the fermentation conditions. Here is a step-by-step troubleshooting guide:

  • Verify Your Strain and Plasmid:

    • Gene Cluster Integrity: Ensure the biosynthetic gene cluster (vioA, vioB, vioC, and vioE) is correctly cloned and expressed. For exclusive this compound production, confirm the disruption or omission of the vioD gene, which is responsible for converting the precursor to violacein.[1]

    • Promoter System: If using an inducible promoter (e.g., T7 promoter), verify the induction conditions (inducer concentration, timing of induction).[2]

    • Host Strain: Confirm the suitability of your host strain (E. coli, C. freundii, Y. lipolytica, etc.). Some strains may have metabolic pathways that compete for the precursor, L-tryptophan.

  • Optimize Fermentation Media:

    • Precursor Availability: this compound biosynthesis begins with L-tryptophan.[3][4] Supplementing the medium with L-tryptophan can significantly boost production.[5][6]

    • Carbon Source: Glycerol has been shown to enhance violacein and this compound production in both native and genetically modified organisms.[7][8]

    • Minimal Media: Cultivation in minimal media can sometimes trigger a stress response that enhances secondary metabolite production, including this compound.[7]

  • Adjust Physical Fermentation Parameters:

    • Temperature: The optimal temperature for production may differ from the optimal growth temperature. For instance, some recombinant strains show improved production at lower temperatures (e.g., 20-25°C).[2][9]

    • pH: The initial pH of the culture medium can impact both cell growth and pigment production. A neutral pH of 7.0 is often a good starting point.[8] Buffering agents like CaCO₃ can help maintain a stable pH.[10]

    • Agitation and Aeration: While adequate aeration is necessary for cell growth, excessive agitation has been observed to reduce violacein and this compound production in some species.[7][11]

Issue 2: Undesirable Co-production of Violacein

Q2: My fermentation is producing a mixture of violacein and this compound, but I want to maximize the this compound yield. How can I achieve this?

A2: The co-production of violacein is a common issue as it is part of the same biosynthetic pathway. Here’s how to shift production towards this compound:

  • Genetic Modification: The most effective method is to create a vioD knockout or deletion strain. The VioD enzyme is responsible for hydroxylating the precursor to form protoviolaceinic acid, the intermediate for violacein.[12] Without VioD, the pathway is diverted to produce this compound. A recombinant plasmid containing only the vioA, vioB, vioC, and vioE genes can be constructed to ensure only this compound is synthesized.[1][13]

  • Downstream Purification: If genetic modification is not feasible, you can separate this compound from violacein after extraction using column chromatography.[14][15][16]

Frequently Asked Questions (FAQs)

Q3: What is the fundamental biosynthetic pathway for this compound?

A3: this compound is synthesized from two molecules of L-tryptophan through a series of enzymatic reactions encoded by the vio operon. The key enzymes involved are VioA, VioB, VioE, and VioC.[4][17] The process is initiated by the conversion of L-tryptophan to indole-3-pyruvic acid imine.[12]

Diagram: this compound Biosynthesis Pathway

Deoxyviolacein_Pathway Tryptophan 2x L-Tryptophan IPA_imine Indole-3-pyruvic acid imine dimer Tryptophan->IPA_imine VioA, VioB Protodeoxy Protodeoxyviolaceinic Acid IPA_imine->Protodeoxy VioE This compound This compound Protodeoxy->this compound VioC

Caption: Biosynthesis of this compound from L-tryptophan.

Q4: What are typical yields for this compound in fermentation?

A4: this compound yields can vary widely depending on the production host, genetic modifications, and fermentation conditions. Recombinant strains of Citrobacter freundii with a disrupted vioD gene have been reported to produce up to 1.9 g/L in shaker flasks.[1] Engineered Yarrowia lipolytica has achieved yields of 5.28 mg/L.[10]

Q5: Can stress conditions be used to enhance this compound production?

A5: Yes, inducing cellular stress can sometimes enhance the production of secondary metabolites. The addition of sub-lethal concentrations of antibiotics, such as ampicillin, has been shown to increase violacein production, a principle that may also apply to this compound.[8] Cultivation in minimal media can also act as a stressor and trigger pigment production.[7]

Data Presentation

Table 1: Comparison of this compound and Violacein Production in Different Hosts and Conditions

Host OrganismGenetic ModificationFermentation ConditionThis compound YieldViolacein YieldReference
Citrobacter freundiivioD disruptionShaker flask1.9 g/LNone[1]
Yarrowia lipolytica XP1vioABCDE expressionShake flask, C/N ratio 60, +CaCO₃5.28 mg/L70.04 mg/L[10]
Janthinobacterium sp.Wild TypeMinimal Media (DMBgly)High levels (relative)High levels (relative)[7]
E. coliEngineered tryptophan pathway & vio operonFed-batch bioreactorPart of crude violacein1.75 g/L (crude)[5]

Experimental Protocols

Protocol 1: General this compound Fermentation in a Shake Flask

This protocol provides a general methodology for this compound production using a recombinant bacterial strain.

  • Inoculum Preparation:

    • Aseptically inoculate a single colony of the this compound-producing strain into 5 mL of a suitable seed medium (e.g., LB broth) containing the appropriate antibiotics.

    • Incubate at 30-37°C with agitation (e.g., 200-250 rpm) for 12-16 hours.[10]

  • Production Culture:

    • Inoculate a 250 mL shake flask containing 50 mL of production medium with the seed culture to an initial OD₆₀₀ of ~0.1.

    • The production medium can be a minimal medium supplemented with glycerol and L-tryptophan.

    • Incubate at the optimal production temperature (e.g., 20-30°C) with agitation (e.g., 160-250 rpm) for 48-120 hours.[7][10]

  • Induction (if applicable):

    • If using an inducible promoter, add the inducer (e.g., IPTG, arabinose) at the appropriate cell density (e.g., mid-log phase, OD₆₀₀ ≈ 0.6-0.8).[2]

  • Monitoring and Harvesting:

    • Monitor cell growth (OD₆₀₀) and this compound production periodically.

    • Harvest the cells by centrifugation when production reaches its peak.

Diagram: Experimental Workflow for this compound Fermentation

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_harvest Downstream Inoculum Inoculum Preparation (Seed Culture) Inoculation Inoculation of Production Flask Inoculum->Inoculation Media Production Media Preparation Media->Inoculation Incubation Incubation (Temp, Agitation) Inoculation->Incubation Induction Induction (if applicable) Incubation->Induction Harvesting Harvesting (Centrifugation) Incubation->Harvesting Induction->Incubation Extraction Extraction Harvesting->Extraction Analysis Analysis (HPLC, etc.) Extraction->Analysis

Caption: General workflow for a typical this compound fermentation experiment.

Protocol 2: Extraction of this compound

This protocol outlines a common method for extracting the intracellularly produced this compound.

  • Cell Lysis:

    • Resuspend the cell pellet from the fermentation culture in a suitable solvent. Ethyl acetate is commonly used and has shown high extraction efficiency.[10]

    • Disrupt the cells to release the intracellular pigment. This can be achieved by mechanical methods such as grinding with glass beads or sonication.[10]

  • Solvent Extraction:

    • After cell disruption, vortex the mixture vigorously to ensure the pigment is fully dissolved in the solvent.

    • Centrifuge the mixture to pellet the cell debris.

    • Carefully collect the supernatant which contains the dissolved this compound.

  • Solvent Evaporation:

    • Evaporate the solvent from the supernatant using a rotary evaporator or under a stream of nitrogen to obtain the crude this compound extract.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography with a silica gel stationary phase and a mobile phase such as an ethyl acetate/cyclohexane mixture to separate this compound from other compounds, including violacein.[14][15][16]

References

Technical Support Center: Overcoming Deoxyviolacein Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with deoxyviolacein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What does this indicate?

A color change in your this compound solution, often observed as a fading of its characteristic purple hue, is a primary indicator of degradation. This degradation can be caused by several factors, including pH shifts, exposure to light, elevated temperatures, and the presence of reactive oxygen species. It is crucial to monitor the color of your solution and investigate the potential causes if a change is observed.

Q2: What are the optimal storage conditions for solid this compound and its solutions?

For long-term stability, solid this compound should be stored at -20°C.[1] Stock solutions prepared in organic solvents like DMSO or ethanol should also be stored at -20°C, and for extended storage, it is recommended to purge the vial with an inert gas like argon or nitrogen to minimize oxidation. Aqueous solutions of this compound are particularly unstable and it is not recommended to store them for more than one day.[1]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[2][3] It has limited solubility in aqueous solutions.[1][4] For biological assays, it is common to prepare a concentrated stock solution in DMSO or ethanol and then dilute it into the aqueous buffer or cell culture medium.

Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. How can I prevent this?

Precipitation upon dilution into aqueous buffers is a common issue due to the poor water solubility of this compound. To mitigate this:

  • Decrease the final concentration: Try working with a lower final concentration of this compound in your aqueous medium.

  • Increase the percentage of organic solvent: If your experimental system allows, a small percentage of the organic solvent (e.g., DMSO or ethanol) in the final aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity in cellular assays.

  • Use a stabilizing agent: Incorporating stabilizing agents like cyclodextrins may enhance the aqueous solubility of this compound and prevent precipitation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid color loss in solution pH instability: this compound is more stable in a neutral to slightly acidic pH range (pH 5-7). Extreme pH values can accelerate degradation.[5][6]- Ensure your buffer system is robust and maintains the target pH. - For unbuffered aqueous solutions, monitor the pH and adjust as necessary.
Light exposure: this compound is sensitive to light, particularly UV radiation, which can induce photodegradation.- Work in a low-light environment or use amber-colored vials. - Protect solutions from direct sunlight and fluorescent lighting.
Elevated temperature: Higher temperatures increase the rate of chemical degradation.- Prepare and handle solutions on ice or at room temperature for short periods only. - For storage, use the recommended -20°C.
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of the this compound molecule.- Use degassed solvents and buffers. - Purge stock solution vials with an inert gas (argon or nitrogen). - Consider adding antioxidants to your solution if compatible with your experiment.
Precipitation in aqueous media Poor aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.- See FAQ Q4 for detailed recommendations. - Prepare fresh dilutions immediately before use.
Inconsistent experimental results Solution instability: Degradation of this compound between experiments can lead to variability in its effective concentration.- Always use freshly prepared solutions or solutions that have been properly stored for a validated period. - Perform a stability check of your working solution under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for subsequent dilution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber-colored microcentrifuge tubes or vials

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.

  • Seal the vial tightly.

  • Label the vial with the compound name, concentration, solvent, and date.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: General Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).

Materials:

  • This compound stock solution

  • Experimental buffer or medium

  • HPLC or UV-Vis spectrophotometer

  • Incubator or water bath set to the desired temperature

  • Light source (if testing photostability)

Procedure:

  • Prepare a working solution of this compound in the experimental buffer or medium at the desired final concentration.

  • Divide the solution into multiple aliquots in appropriate vials.

  • Time-Zero Sample: Immediately analyze one aliquot to determine the initial concentration of this compound using a validated analytical method (e.g., HPLC-UV at ~570 nm).

  • Stability Study: Incubate the remaining aliquots under the desired conditions:

    • Temperature Stability: Place vials at different temperatures (e.g., 4°C, 25°C, 37°C).

    • pH Stability: Use buffers with different pH values.

    • Photostability: Expose vials to a controlled light source, while keeping control samples in the dark.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.

  • Analyze the concentration of the remaining this compound in each aliquot using the same analytical method as for the time-zero sample.

  • Calculate the percentage of this compound remaining at each time point relative to the time-zero concentration.

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Data Presentation

Table 1: Qualitative Stability of this compound in Common Solvents and Conditions

ConditionSolventStabilityNotes
Storage (Solid) -Highly StableStore at -20°C for up to 4 years or more.[1]
Storage (Solution) DMSO, EthanolModerately StableStore at -20°C, purged with inert gas. Use within weeks to months.
Aqueous BufferUnstablePrepare fresh daily. Do not store for more than 24 hours.[1]
pH Acidic (pH < 5)Moderate DegradationColor may shift.
Neutral (pH 7)Relatively StableOptimal for many biological experiments.
Alkaline (pH > 8)Rapid DegradationSignificant color loss.
Light Exposure UV LightRapid DegradationAvoid direct exposure.
Ambient LightSlow DegradationUse amber vials and work in low light.
Temperature 4°CSlow DegradationSuitable for short-term storage of aqueous solutions.
25°C (Room Temp)Moderate DegradationMinimize time at room temperature.
37°CRapid DegradationSignificant degradation can occur during long incubations.

Visualizations

This compound Biosynthesis Pathway

Deoxyviolacein_Biosynthesis Trp1 L-Tryptophan IPA_imine Indole-3-pyruvic acid imine Trp1->IPA_imine VioA Trp2 L-Tryptophan Trp2->IPA_imine VioA Prothis compound Prothis compound IPA_imine->Prothis compound VioB This compound This compound Prothis compound->this compound VioE, VioC

Caption: Biosynthesis of this compound from L-tryptophan.

Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow start This compound solution shows instability (e.g., color change, precipitation) check_pH Is the pH of the solution within the optimal range (5-7)? start->check_pH adjust_pH Adjust pH using an appropriate buffer system. check_pH->adjust_pH No check_light Is the solution protected from light? check_pH->check_light Yes adjust_pH->check_light protect_light Store and handle the solution in amber vials and low-light conditions. check_light->protect_light No check_temp Is the solution stored at the correct temperature? check_light->check_temp Yes protect_light->check_temp adjust_temp Store stock solutions at -20°C and handle on ice. check_temp->adjust_temp No check_oxidation Could oxidation be a factor? check_temp->check_oxidation Yes adjust_temp->check_oxidation prevent_oxidation Use degassed solvents and purge with inert gas. Consider adding antioxidants. check_oxidation->prevent_oxidation Yes end Stable this compound solution check_oxidation->end No prevent_oxidation->end

Caption: A logical workflow for troubleshooting this compound instability.

References

Technical Support Center: Optimizing Deoxyviolacein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Deoxyviolacein.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue Potential Cause Recommended Solution
Low or No Pigment Production Suboptimal culture conditions.Optimize culture parameters such as pH, temperature, aeration, and media composition. For instance, Janthinobacterium lividum cultivation for violacein production is optimal at 25°C and a pH of 7.0.[1] The addition of precursors like L-tryptophan to the culture medium can also enhance production.[2]
Inefficient cell lysis.This compound is an intracellular pigment. Ensure complete cell disruption to release the pigment. Mechanical methods like grinding with glass beads or sonication, and chemical methods using solvents or detergents like sodium lauryl sulphate (SLS), can be employed.[3][4]
Low Extraction Yield Incorrect solvent selection.The choice of solvent significantly impacts extraction efficiency. Ethyl acetate has been identified as a highly effective solvent for extracting violacein and this compound.[3] Other solvents like ethanol and methanol have also been used.[4][5] The optimal solvent may depend on the producing microbial strain and downstream applications.
Incomplete extraction from biomass.Multiple extraction rounds may be necessary to maximize recovery. Perform sequential extractions with fresh solvent until the biomass appears colorless.[6]
Pigment degradation.This compound can be sensitive to light, temperature, and pH.[6] Conduct extraction procedures under dim light and controlled temperatures. Ensure the pH of the extraction solvent is neutral.
Presence of Contaminants in Extract Co-extraction of other cellular components.Optimize the extraction solvent and consider a multi-step purification process. A common co-extract is the related pigment violacein.
Media components carried over.Ensure the microbial biomass is properly washed and separated from the culture medium before extraction. Centrifugation and resuspension in a suitable buffer can help remove residual media components.[4]
Difficulty Separating this compound from Violacein Similar chemical properties.Column chromatography is a common method for separating this compound from Violacein. Solvent systems such as ethyl acetate/cyclohexane mixtures have been shown to be effective.[6][7] Thin-layer chromatography (TLC) can be used to monitor the separation.[6][7]
Inconsistent Quantification Results Inaccurate measurement techniques.High-Performance Liquid Chromatography (HPLC) is a reliable method for the accurate quantification of this compound and its separation from Violacein.[8][9] Spectrophotometric methods can also be used, but may be less accurate if other pigments are present.
Standard curve inaccuracies.Ensure that a proper standard curve is generated using a pure this compound standard for accurate quantification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound extraction?

A1: Ethyl acetate is frequently reported as one of the most effective solvents for extracting both violacein and this compound from microbial biomass.[3] However, other solvents like ethanol and methanol have also been successfully used.[4][5] The choice may depend on the specific microbial strain and the desired purity of the final product.

Q2: How can I effectively lyse the microbial cells to release this compound?

A2: A combination of mechanical and chemical methods is often most effective. Grinding the cell pellet with glass beads in the presence of the extraction solvent has been shown to significantly improve extraction efficiency.[3] Other methods include sonication or the use of detergents like 10% w/v sodium lauryl sulphate (SLS) to disrupt the cell membrane before solvent extraction.[4]

Q3: My extract contains both this compound and Violacein. How can I separate them?

A3: Column chromatography is a standard and effective method for separating this compound from Violacein. A study demonstrated successful separation using a silica column with a gradient of ethyl acetate and cyclohexane.[6][7] Specifically, different ratios of ethyl acetate/cyclohexane (e.g., 65:35, 40:60, and 80:20) can be used to elute the two pigments separately.[6][7] The separation can be monitored using thin-layer chromatography (TLC).[6][7]

Q4: What are the optimal conditions for producing this compound in culture?

A4: The optimal conditions for this compound production are strain-specific. However, general parameters to optimize include temperature, pH, aeration, and media composition. For example, some recombinant E. coli strains show good production at 20°C in Terrific Broth (TB) medium supplemented with tryptophan.[2] For Yarrowia lipolytica, controlling the media pH with the addition of calcium carbonate has been shown to enhance production.[3]

Q5: How can I accurately quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate quantification and to distinguish between this compound and Violacein.[8][9] An HPLC method allows for the separation and quantification of both molecules in microbial cultures.[8] For quantification, a standard curve should be prepared using a purified this compound standard.[3]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Microbial Biomass

This protocol is a general guideline for extracting this compound from a microbial cell pellet.

Materials:

  • Microbial cell pellet containing this compound

  • Ethyl acetate (or another suitable solvent like ethanol)

  • Glass beads (optional, for mechanical lysis)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Rotary evaporator or vacuum concentrator

Methodology:

  • Harvest the microbial culture by centrifugation to obtain a cell pellet.

  • Wash the cell pellet with a suitable buffer or deionized water to remove residual media components and resuspend the pellet.

  • Add the extraction solvent (e.g., ethyl acetate) to the cell pellet. A common ratio is 1:1 (v/v) of culture volume to solvent.

  • For enhanced cell lysis, add an equal volume of glass beads to the cell suspension.

  • Vortex the mixture vigorously for 5-10 minutes to ensure thorough cell disruption and extraction.[3]

  • Centrifuge the mixture to separate the cell debris from the solvent containing the extracted pigment.

  • Carefully collect the supernatant containing the this compound.

  • Repeat the extraction process (steps 3-7) with the remaining cell debris until the pellet is colorless to maximize yield.

  • Pool the solvent extracts and concentrate them using a rotary evaporator or vacuum concentrator at a controlled temperature (e.g., below 40°C) to avoid pigment degradation.

  • The resulting crude extract can be used for further purification and analysis.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general framework for quantifying this compound. Specific parameters may need to be optimized for your HPLC system and column.

Materials:

  • Crude or purified this compound extract

  • This compound standard of known concentration

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • HPLC system with a suitable detector (e.g., PDA or UV-Vis)

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Standards: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at different known concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L).

  • Preparation of Sample: Dissolve the dried this compound extract in a known volume of the mobile phase or a suitable solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with or without an acid modifier like 0.1% formic acid) is commonly used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (around 570 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the standard curve.

Visualizations

Deoxyviolacein_Biosynthesis_Pathway Tryptophan 2x L-Tryptophan VioA VioA Tryptophan->VioA IPA_imine_dimer IPA imine dimer VioA->IPA_imine_dimer Forms VioB VioB IPA_imine_dimer->VioB Prothis compound Prothis compound VioB->Prothis compound Produces VioE VioE Prothis compound->VioE Intermediate_1 Intermediate VioE->Intermediate_1 Converts to VioC VioC Intermediate_1->VioC This compound This compound VioC->this compound Synthesizes

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Deoxyviolacein_Extraction_Workflow cluster_production Production Phase cluster_extraction Extraction Phase cluster_purification_analysis Purification & Analysis Culture Microbial Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Cell_Pellet Cell Pellet Harvest->Cell_Pellet Lysis Cell Lysis (e.g., Glass Beads, Sonication) Cell_Pellet->Lysis Solvent_Addition Add Solvent (e.g., Ethyl Acetate) Lysis->Solvent_Addition Extraction Extraction (Vortexing) Solvent_Addition->Extraction Separation Separate Debris (Centrifugation) Extraction->Separation Crude_Extract Crude Extract Separation->Crude_Extract Concentration Solvent Evaporation Crude_Extract->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Analysis Analysis (HPLC, TLC) Purification->Analysis

Caption: General workflow for this compound extraction and purification.

References

Technical Support Center: Deoxyviolacein Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of deoxyviolacein by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when quantifying this compound by HPLC?

A1: A primary challenge is achieving a clear separation between this compound and its structural analog, violacein, which is often co-produced in biological systems.[1][2] Their similar structures can lead to co-elution, making accurate quantification difficult. Additionally, issues such as peak tailing, ghost peaks, and baseline drift are common HPLC problems that can affect the accuracy of quantification.

Q2: What are the recommended sample preparation steps before HPLC analysis of this compound?

A2: this compound is an intracellular pigment, so extraction from the biomass is a critical first step. Common methods involve cell lysis followed by extraction with an organic solvent like ethanol or ethyl acetate. It is crucial to ensure complete extraction and to filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

Q3: How can I improve the resolution between this compound and violacein peaks?

A3: Optimizing the mobile phase composition and the gradient is key. A gradient elution using a mixture of an aqueous solvent (like water with a small percentage of formic acid or acetonitrile) and an organic solvent (such as methanol or acetonitrile) is typically effective. Experimenting with different C18 columns from various manufacturers can also impact selectivity and improve resolution.

Q4: What is a typical retention time for this compound?

A4: Retention times can vary significantly depending on the specific HPLC method (column, mobile phase, flow rate, etc.). However, in many reported methods, this compound elutes after violacein. For example, in one study, violacein eluted at approximately 7.5 minutes, while this compound eluted at around 10.3 minutes.[3] It is essential to run a pure standard of this compound to confirm its retention time in your specific system.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the HPLC quantification of this compound.

Problem 1: Poor Resolution or Co-elution of this compound and Violacein Peaks

Symptoms:

  • Overlapping peaks for this compound and violacein.

  • Inability to accurately integrate the peak area for this compound.

Possible Causes & Solutions:

Cause Solution
Inadequate Mobile Phase Composition Optimize the mobile phase. Try adjusting the ratio of organic solvent to aqueous solvent. A shallower gradient may improve separation. Small additions of modifiers like formic acid can also alter selectivity.
Inappropriate Column Chemistry Not all C18 columns are the same. Try columns with different end-capping or from different manufacturers to exploit subtle selectivity differences.
Flow Rate is Too High A lower flow rate can sometimes improve resolution, although it will increase the run time.
Temperature Fluctuations Use a column oven to maintain a stable temperature, as temperature can affect retention times and selectivity.
Problem 2: Peak Tailing

Symptoms:

  • The this compound peak is asymmetrical, with a "tail" extending from the back of the peak.

  • Difficulty in determining the end of the peak for integration.

Possible Causes & Solutions:

Cause Solution
Secondary Interactions with Column This compound, being a basic compound, can interact with residual silanol groups on the silica-based column, causing tailing.[4][5][6] Lowering the pH of the mobile phase (e.g., with formic acid) can protonate the silanol groups and reduce these interactions.[5]
Column Overload Injecting too concentrated a sample can lead to peak tailing.[6] Dilute your sample and re-inject.
Column Degradation A void at the head of the column or a contaminated frit can cause peak distortion. Try flushing the column or replacing it if it's old.
Problem 3: Ghost Peaks

Symptoms:

  • Unexpected peaks appear in the chromatogram, especially in blank runs.

  • These peaks can interfere with the this compound peak.

Possible Causes & Solutions:

Cause Solution
Contaminated Mobile Phase Impurities in the solvents or water used for the mobile phase can accumulate on the column and elute as ghost peaks, particularly during a gradient run.[7][8] Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
Carryover from Previous Injections Residuals from a previous, more concentrated sample can appear in subsequent runs.[8] Implement a robust needle wash protocol in your autosampler method.
System Contamination Contaminants can leach from tubing, seals, or other system components.[9] Regularly flush your HPLC system.
Problem 4: Baseline Drift or Noise

Symptoms:

  • The baseline is not stable, making it difficult to accurately integrate peaks.

  • The baseline may drift up or down during the run.

Possible Causes & Solutions:

Cause Solution
Mobile Phase Issues Incomplete mixing of mobile phase components, dissolved gas, or contamination can cause baseline instability.[10][11] Ensure your mobile phase is well-mixed and degassed.
Detector Lamp Aging An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.
Temperature Fluctuations Unstable temperatures in the column or detector cell can cause the baseline to drift.[12][13] Use a column oven and ensure the lab environment is temperature-controlled.
Column Bleed At high temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, causing a rising baseline.

Experimental Protocols

A detailed methodology is crucial for reproducible results. Below is a general protocol for this compound quantification.

1. This compound Extraction from Bacterial Culture

  • Harvest 1 mL of bacterial culture by centrifugation.

  • Discard the supernatant.

  • Add 1 mL of ethanol to the cell pellet and vortex thoroughly to lyse the cells and extract the pigments.

  • Centrifuge to pellet the cell debris.

  • Collect the supernatant containing the this compound.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be starting with a high percentage of A and gradually increasing the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength of 575 nm.

  • Injection Volume: 10-20 µL.

Visual Guides

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Culture Bacterial Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Pellet Cell Pellet Centrifuge1->Pellet Extraction Ethanol Extraction Pellet->Extraction Centrifuge2 Centrifugation Extraction->Centrifuge2 Supernatant Supernatant Centrifuge2->Supernatant Filter 0.22 µm Filtration Supernatant->Filter HPLC HPLC Injection Filter->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A typical workflow for this compound quantification.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing Start Peak Tailing Observed CheckOverload Is the sample too concentrated? Start->CheckOverload Dilute Dilute Sample CheckOverload->Dilute Yes CheckpH Is the mobile phase pH appropriate? CheckOverload->CheckpH No End Problem Resolved Dilute->End AdjustpH Lower Mobile Phase pH CheckpH->AdjustpH No CheckColumn Is the column old or contaminated? CheckpH->CheckColumn Yes AdjustpH->End FlushColumn Flush or Replace Column CheckColumn->FlushColumn Yes CheckColumn->End No FlushColumn->End

Caption: A decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Enhancing Deoxyviolacein Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working on the production of deoxyviolacein in recombinant hosts.

Troubleshooting Guides

This section addresses common issues encountered during this compound production experiments.

Low or No this compound Production

Question: My recombinant host is not producing any this compound, or the yield is extremely low. What are the potential causes and how can I troubleshoot this?

Answer: Low or no production is a common issue that can stem from various factors, from the genetic construct to the culture conditions.[1] A systematic approach is required to identify the bottleneck.

Initial Checks:

  • Vector Integrity: First, verify your expression vector. Sequence the cloned plasmid to ensure the vioABCE genes are in the correct frame and that no mutations were introduced during cloning.[2]

  • Codon Usage: Check the codon usage of the violacein gene cluster against your host's preferences. Rare codons can lead to truncated or non-functional enzymes.[2][3] Consider codon optimization or using a host strain that supplies tRNAs for rare codons.[2]

  • Toxicity: The recombinant protein or the product itself might be toxic to the host cells, leading to slow growth and low yield.[3][4] Try using a tighter regulation system for gene expression, such as the BL21-AI strain, or switch to an inducible system like the pBAD promoter.[3]

Troubleshooting Workflow for Low Yield:

G cluster_0 Initial Checks cluster_1 Metabolic & Pathway Optimization cluster_2 Fermentation Optimization start Low/No this compound Production seq Sequence verify vioABCE construct start->seq codon Analyze Codon Usage seq->codon toxicity Assess Host Cell Viability codon->toxicity precursor Increase Tryptophan Supply toxicity->precursor If construct is correct pathway_eng Engineer Precursor Pathways (Serine, Chorismate, PPP) precursor->pathway_eng media Optimize Media Composition (Carbon/Nitrogen Ratio, Precursors) pathway_eng->media If precursor is limiting conditions Optimize Physical Conditions (Temp, pH, Induction Time, Agitation) media->conditions scaleup Test in Fed-Batch/Bioreactor conditions->scaleup end Improved this compound Yield scaleup->end Optimized Production

Caption: Troubleshooting workflow for low this compound yield.

Product Insolubility and Extraction

Question: this compound is accumulating inside the cells and is difficult to extract. How can I improve its recovery?

Answer: this compound is a water-insoluble pigment that accumulates intracellularly, which can complicate extraction and purification.[4][5]

  • Extraction Solvents: Ethyl acetate has been identified as an effective solvent for extracting violacein and this compound from yeast.[6] For bacterial cultures, straightforward broth extraction followed by crystallization has also been successful.[7]

  • Cell Lysis: Mechanical disruption is often necessary to release the intracellular product. Techniques like sonication or grinding with glass beads can be employed before solvent extraction.[6][8]

  • Purification: After extraction, the product can be purified using column chromatography. A mobile phase of ethyl acetate and cyclohexane in varying ratios has been shown to effectively separate violacein and this compound.[9][10]

Host Strain Issues

Question: My host cells are growing poorly or are being inhibited after induction. What strategies can I use to mitigate this?

Answer: Poor growth can be due to the metabolic burden of expressing multiple enzymes or the toxicity of the product itself.[3][11]

  • Two-Stage Fermentation: A common strategy is to separate the growth phase from the production phase. Grow cells to a desired density at an optimal temperature (e.g., 37°C for E. coli) and then lower the temperature (e.g., 20-30°C) for induction and production.[12][13] This can help with proper enzyme folding and reduce the stress on the cells.[12]

  • Host Selection: While E. coli is a common host, other chassis like Corynebacterium glutamicum or the oleaginous yeast Yarrowia lipolytica have been successfully engineered for production.[6][12][14] These hosts may offer advantages in precursor supply or product tolerance.

  • Media Optimization: Ensure the growth medium is not limiting. Supplementing with precursors like L-tryptophan can sometimes boost production, although engineering the host to overproduce it is often more effective.[7][8] Using richer media like Terrific Broth (TB) over LB has shown higher yields in some cases.[8]

Frequently Asked Questions (FAQs)

Q1: How is this compound synthesized, and how does it differ from violacein? this compound is a bis-indole pigment derived from the condensation of two L-tryptophan molecules.[15] Its biosynthesis is governed by the vio gene cluster. The key difference from violacein synthesis is the absence of the VioD enzyme's activity.[16][17] VioD is a monooxygenase that hydroxylates an indole ring; without it, the final product is this compound.[18] To produce this compound exclusively, the vioD gene is typically knocked out or omitted from the expression construct, leaving a functional vioABCE pathway.[16][19]

Q2: What are the key metabolic engineering strategies to boost this compound yield? The primary strategy is to increase the intracellular pool of the precursor, L-tryptophan.[7] This involves:

  • Deregulation of Tryptophan Biosynthesis: Engineering the pathways that support tryptophan synthesis, including serine, chorismate, and the non-oxidative pentose-phosphate pathway.[7]

  • Blocking Competing Pathways: Eliminating metabolic pathways that divert precursors away from tryptophan synthesis.

  • Co-culture Systems: An alternative approach involves using a co-culture where one strain is engineered to produce a tryptophan precursor (like anthranilate) and the other strain uses it to produce this compound.[13]

Q3: What are the optimal fermentation conditions for this compound production? Optimal conditions are host-dependent but generally involve:

  • Temperature: Production is often favored at lower temperatures, typically between 20°C and 30°C, while cell growth is better at higher temperatures.[8][12][13] A two-stage temperature strategy is often effective.[12]

  • pH: Maintaining a stable pH can be crucial. For Y. lipolytica, adding CaCO₃ to the medium to control pH improved production.[6]

  • Aeration and Agitation: Oxygen transfer is important, but excessive agitation can negatively impact production in some species, possibly by disrupting essential bacterial aggregation.[15]

  • Induction: The timing and concentration of the inducer (e.g., IPTG, arabinose) should be optimized to balance enzyme expression with host cell health.[2][12]

Q4: Can this compound production be scaled up? Yes, production has been successfully scaled up to the gram-per-liter range in fed-batch processes.[7][20] However, scaling up presents challenges such as maintaining optimal and homogenous conditions (temperature, pH, oxygen transfer) in large bioreactors.[21][22] The insolubility of the product and potential for cell growth inhibition also need to be managed at larger scales.[4][11]

Data Presentation: this compound Production Titers

The following table summarizes reported this compound production titers in various recombinant hosts.

Recombinant HostEngineering StrategyCultivation MethodThis compound TiterReference
Escherichia coliExpression of vioABCE clusterShake Flask180 mg/L[7]
Escherichia coliEngineered tryptophan pathway + vioABCEShake Flask320 mg/L[7]
Citrobacter freundiiExpression of vioABCE with vioD disruptionShake Flask1.9 g/L[19]
Yarrowia lipolyticaOptimized C/N ratio and pHShake Flask5.28 mg/L[6]
Escherichia coliIntegrated metabolic and membrane engineeringFed-batch Fermentation11.26 g/L[20]

Visual Guides and Pathways

This compound Biosynthetic Pathway

The synthesis of this compound begins with L-tryptophan and proceeds through a series of enzymatic steps catalyzed by the VioA, VioB, VioE, and VioC enzymes. The pathway to violacein includes an additional hydroxylation step by VioD.

G cluster_deoxy This compound Pathway cluster_vio Violacein Branch (Blocked) Trp 2x L-Tryptophan IPA IPA Imine Trp->IPA VioA Dimer IPA Imine Dimer IPA->Dimer VioB Prodeoxy Protodeoxyviolaceinic Acid Dimer->Prodeoxy VioE Deoxy This compound Prodeoxy->Deoxy VioC ProVio Protoviolaceinic Acid Prodeoxy->ProVio VioD Vio Violacein ProVio->Vio VioC

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Metabolic Engineering Targets in E. coli

To enhance the supply of L-tryptophan, several key nodes in central metabolism can be targeted for engineering.

G Glucose Glucose G6P G6P Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Upregulate PEP Phosphoenolpyruvate (PEP) G6P->PEP Glycolysis Serine Serine Biosynthesis G6P->Serine Upregulate E4P Erythrose-4-Phosphate (E4P) PPP->E4P Chorismate Chorismate Biosynthesis E4P->Chorismate PEP->Chorismate Ser L-Serine Serine->Ser Trp_path Tryptophan Biosynthesis Ser->Trp_path Chor Chorismate Chorismate->Chor Chor->Trp_path Trp L-Tryptophan Trp_path->Trp Deoxy This compound Trp->Deoxy vioABCE

References

Deoxyviolacein solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxyviolacein, focusing on its solubility challenges and potential solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[1][2] It is readily soluble in several organic solvents.[2][3][4][5][6][7][8][9][10]

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[2][4][7][8][9][10]

Q3: I'm observing precipitation when adding my this compound stock solution to an aqueous buffer. What should I do?

A3: This is a common issue due to the poor aqueous solubility of this compound. To mitigate this, you can try diluting the organic stock solution into your aqueous buffer or isotonic saline while vortexing or stirring vigorously to ensure rapid mixing.[2][4] It is also recommended not to store the aqueous solution for more than one day to avoid precipitation over time.[2][4]

Q4: What is the recommended method for preparing a this compound stock solution for cell culture experiments?

A4: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as DMSO.[2][4] For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is not toxic to the cells. A common practice is to keep the final DMSO concentration below 0.5% (v/v).

Troubleshooting Guide: Solubility Issues

Issue Possible Cause Troubleshooting Steps
This compound powder will not dissolve in my chosen organic solvent. Insufficient solvent volume or inadequate mixing.1. Increase the solvent volume gradually. 2. Gently warm the mixture (if the compound's stability at higher temperatures is known). 3. Use a vortex mixer or sonicator to aid dissolution.
Precipitation occurs immediately upon dilution of the organic stock into an aqueous medium. The aqueous solubility limit has been exceeded.1. Decrease the final concentration of this compound in the aqueous medium. 2. Increase the percentage of co-solvent (e.g., ethanol) in the final aqueous solution, if permissible for your experiment. 3. Consider using a solubility-enhancing formulation (see advanced solutions below).
The prepared aqueous solution of this compound becomes cloudy or shows precipitation over time. This compound is precipitating out of the aqueous solution due to its low stability in this medium.1. Prepare fresh aqueous solutions of this compound for each experiment. 2. Do not store aqueous solutions for more than a day.[2][4] 3. If long-term storage in an aqueous-based formulation is required, consider using solubility-enhancing technologies.

Quantitative Solubility Data

Precise quantitative solubility data for pure this compound is limited in publicly available literature. However, data for a mixture of violacein and this compound, as well as concentrations used in biological assays, can provide an estimate.

Solvent Reported Solubility/Concentration Notes
DMSO 4.9-5.1 mg/mLFor a mixture of violacein (≥85%) and this compound.[11]
DMF >10 mg/mLFor a mixture of violacein (≥85%) and this compound.
95% Ethanol 1 mg/mLFor a mixture of violacein (≥85%) and this compound.
Methanol Slightly soluble (4.9-5.1 mg/mL)For a mixture of violacein (≥85%) and this compound.
Aqueous Solution Sparingly soluble[2][4]
Antifungal Assay Concentration 2 mg/mLConcentration used against R. solani, suggesting at least this level of solubility was achieved in the test medium.[2][7][8]

Advanced Solubility Enhancement Solutions: Experimental Protocols

For applications requiring higher aqueous concentrations or improved stability, several formulation strategies can be employed.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[12]

  • Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.

  • Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized.

  • Dissolution:

    • Dissolve the calculated amount of HP-β-CD in deionized water.

    • Dissolve the this compound in a minimal amount of a suitable organic solvent like tertiary butyl alcohol (TBA).[13]

  • Mixing: Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to sterilize and remove any undissolved particles.[13]

  • Lyophilization (Freeze-Drying): Freeze the solution and then lyophilize it to obtain a solid powder of the this compound-cyclodextrin inclusion complex.[13]

  • Reconstitution: The resulting powder can be reconstituted in an aqueous medium to the desired concentration.

Solid Dispersion

Solid dispersions involve dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate.[1][11][14][15][16]

  • Carrier Selection: Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) are commonly used carriers.

  • Drug-to-Carrier Ratio: Start with a 1:10 (w/w) ratio of this compound to the carrier. This can be optimized.

  • Dissolution:

    • Dissolve both the this compound and the carrier in a common volatile organic solvent (e.g., ethanol or a mixture of solvents) in which both are soluble.[1]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Pulverization: Scrape off the dried film and pulverize it to obtain a fine powder of the solid dispersion.

Nanoparticle Formulation

Encapsulating this compound into nanoparticles can improve its solubility, stability, and bioavailability.

  • Polymer and Drug Solution:

    • Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a water-miscible organic solvent such as acetone or acetonitrile.

  • Aqueous Phase: Prepare an aqueous solution, which may contain a surfactant (e.g., Poloxamer 188 or Tween 80) to stabilize the nanoparticles.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under constant stirring.

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

  • Lyophilization (Optional): The purified nanoparticle suspension can be lyophilized with a cryoprotectant to obtain a dry powder for long-term storage.

Signaling Pathway and Workflow Diagrams

Below are diagrams created using Graphviz (DOT language) to visualize relevant biological pathways and experimental workflows.

This compound-Induced Apoptosis Signaling Pathway

Deoxyviolacein_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound TNFR TNF Receptor This compound->TNFR Activates p53 p53 This compound->p53 Upregulates FADD FADD TNFR->FADD ProCasp8 Pro-caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytoC Cytochrome c Mitochondrion->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Casp9 Caspase-9 Casp9->ProCasp3 Apoptosome->Casp9 Cleavage Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced apoptosis can occur via extrinsic and intrinsic pathways.

Experimental Workflow: Preparing a this compound Stock Solution

Deoxyviolacein_Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add appropriate volume of organic solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex or sonicate until fully dissolved add_solvent->dissolve sterilize Filter-sterilize through a 0.22 µm filter dissolve->sterilize aliquot Aliquot into smaller volumes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Solubility_Troubleshooting cluster_problem Problem Identification cluster_solution Potential Solutions start This compound Solubility Issue precipitate_aq Precipitation in Aqueous Solution start->precipitate_aq no_dissolve_org Does not dissolve in Organic Solvent start->no_dissolve_org dilute Dilute further or use co-solvents precipitate_aq->dilute fresh_prep Prepare fresh solution precipitate_aq->fresh_prep formulation Use advanced formulation: - Cyclodextrin - Solid Dispersion - Nanoparticles precipitate_aq->formulation sonicate Increase solvent volume, vortex, or sonicate no_dissolve_org->sonicate

References

Technical Support Center: Scaling Up Deoxyviolacein Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the production of Deoxyviolacein.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Category: Low or No this compound Production

Question 1: My engineered E. coli strain is not producing any this compound, or the yield is significantly lower than expected. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no production of this compound in recombinant E. coli is a common issue with several potential root causes. Here's a systematic approach to troubleshooting:

  • Plasmid Instability: The expression plasmid carrying the vioA, vioB, vioC, and vioE genes may be unstable, leading to a loss of the biosynthetic pathway in a portion of the cell population.

    • Solution:

      • Confirm plasmid presence and integrity via plasmid extraction and gel electrophoresis from a sample of your culture.

      • Maintain selective pressure by ensuring the appropriate antibiotic concentration in your growth media.

      • Consider genomic integration of the gene cluster for long-term stability, especially for large-scale fermentation.[1]

  • Insufficient Precursor Supply (L-tryptophan): this compound biosynthesis is directly dependent on the intracellular availability of L-tryptophan.[1][2]

    • Solution:

      • Supplement the culture medium with L-tryptophan.

      • Metabolically engineer the host strain to overproduce L-tryptophan by upregulating the shikimate and tryptophan biosynthesis pathways. Key targets for overexpression include genes encoding enzymes for chorismate and serine biosynthesis.[1][2]

      • Analyze the intracellular concentration of tryptophan and its precursors to identify specific bottlenecks in the pathway.[1]

  • Suboptimal Induction Conditions: The expression of the vio genes is often under the control of an inducible promoter. Incorrect inducer concentration or timing of induction can significantly impact production.

    • Solution:

      • Optimize the concentration of the inducer (e.g., L-arabinose for the araC system).

      • Vary the timing of induction relative to the cell growth phase (e.g., early-log, mid-log, late-log phase).

  • Suboptimal Culture Conditions: Temperature, pH, and aeration play a crucial role in both cell growth and enzyme activity.

    • Solution:

      • Optimize the fermentation temperature. While E. coli grows well at 37°C, this compound production is often higher at lower temperatures (e.g., 25-30°C).[3]

      • Maintain the pH of the culture medium within the optimal range for your strain (typically around 7.0).

      • Ensure adequate aeration and agitation to provide sufficient oxygen for the enzymatic reactions in the biosynthetic pathway.

  • Toxicity of this compound or Intermediates: High concentrations of this compound or pathway intermediates can be toxic to the host cells, inhibiting growth and further production.

    • Solution:

      • Consider implementing an in-situ product removal strategy, such as using a resin to adsorb this compound from the culture broth.

      • Monitor cell viability throughout the fermentation process.

Category: Inconsistent Production Yields

Question 2: I am observing significant batch-to-batch variability in my this compound production. How can I improve the consistency of my experiments?

Answer:

Inconsistent yields are often due to subtle variations in experimental conditions. To improve reproducibility:

  • Standardize Inoculum Preparation: Ensure that the seed culture used to inoculate your production fermenter is consistent in terms of cell density and growth phase.

  • Precise Control of Fermentation Parameters: Utilize a well-controlled bioreactor to maintain constant pH, temperature, and dissolved oxygen levels.

  • Media Component Quality: Use high-quality, consistent batches of media components, as variations in nutrient sources can impact cell metabolism and product formation.

  • Monitor for Contamination: Regularly check for microbial contamination, which can compete for resources and inhibit the growth of your production strain.

  • Plasmid Stability: As mentioned previously, ensure the stability of your expression plasmid across all batches.

Category: Downstream Processing and Purification

Question 3: I am facing challenges with the extraction and purification of this compound from the fermentation broth. What are the best practices?

Answer:

This compound is an intracellular pigment, which presents specific challenges for extraction and purification.

  • Cell Lysis: Efficiently lysing the cells is the first critical step.

    • Solution: Employ mechanical methods like sonication or high-pressure homogenization, or use chemical methods such as solvent extraction (e.g., with ethanol or methanol).[4]

  • Extraction: this compound is poorly soluble in water.

    • Solution: Use organic solvents like ethanol, methanol, or ethyl acetate for extraction from the cell pellet.[4][5]

  • Purification: The crude extract will contain a mixture of this compound, other cellular components, and potentially violacein if the vioD gene is present.

    • Solution:

      • Silica Gel Column Chromatography: This is a common method for separating this compound from other compounds. A mobile phase of ethyl acetate and petroleum ether (e.g., 90:10 v/v) can be effective.[4]

      • High-Performance Liquid Chromatography (HPLC): For high-purity applications, reversed-phase HPLC is the method of choice. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is typically used.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for this compound biosynthesis?

A1: The primary precursor for this compound biosynthesis is the amino acid L-tryptophan. Two molecules of L-tryptophan are condensed to form the bisindole structure of this compound.[1][2]

Q2: Which genes are essential for this compound production?

A2: The minimal set of genes required for this compound production from L-tryptophan are vioA, vioB, vioC, and vioE. The vioD gene is responsible for the conversion of a precursor to violacein, so its exclusion ensures the specific production of this compound.

Q3: What is a typical yield of this compound in a lab-scale fermentation?

A3: this compound yields can vary significantly depending on the host strain, metabolic engineering strategies, and fermentation conditions. In shake flask cultures of engineered E. coli, yields have been reported in the range of 180 mg/L to 320 mg/L.[1][2] In optimized fed-batch processes, titers can be significantly higher.

Q4: How can I quantify the amount of this compound in my samples?

A4: The most accurate method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector, typically monitoring at a wavelength of around 565-575 nm.[4][6]

Q5: Is this compound toxic to the host organism?

A5: While this compound has antimicrobial properties, some production hosts like E. coli have shown a degree of tolerance.[7] However, at very high concentrations, product toxicity can become a limiting factor for yield.

Quantitative Data Summary

Table 1: this compound Production Titers in Engineered E. coli

StrainFermentation ScaleKey Genetic ModificationsTiter (mg/L)Reference
E. coli dVio-1Shake FlaskExpression of vioABCE from Chromobacterium violaceum under an inducible promoter.180[1][2]
E. coli dVio-6Shake FlaskEngineered serine, chorismate, and tryptophan biosynthesis pathways, and non-oxidative pentose-phosphate pathway.320[1][2]

Experimental Protocols

Protocol 1: Extraction of this compound from E. coli Cell Pellet

  • Harvest the cells from the fermentation broth by centrifugation (e.g., 8000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with sterile water or a suitable buffer to remove residual media components.

  • Resuspend the cell pellet in a known volume of an organic solvent such as ethanol or methanol.

  • Lyse the cells using sonication on ice. Apply short bursts to prevent overheating.

  • Centrifuge the lysate at high speed (e.g., 13,000 x g for 15 minutes) to pellet the cell debris.

  • Carefully collect the supernatant, which contains the extracted this compound.

  • Store the extract at -20°C in the dark until further analysis.

Protocol 2: Quantification of this compound by HPLC

  • Sample Preparation: Filter the this compound extract through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System: Use a reversed-phase HPLC system equipped with a C18 column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient could be:

    • 0-15 min: 50-100% Solvent B

    • 15-20 min: 100% Solvent B

    • 20-25 min: 100-50% Solvent B

    • 25-30 min: 50% Solvent B

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor the absorbance at 575 nm.

  • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in your samples.

Visualizations

Deoxyviolacein_Biosynthesis_Pathway Tryptophan 2x L-Tryptophan IPA_imine Indole-3-pyruvic acid imine Tryptophan->IPA_imine VioA IPA_dimer IPA imine dimer IPA_imine->IPA_dimer VioB Protodeoxyviolaceinic_acid Protodeoxyviolaceinic acid IPA_dimer->Protodeoxyviolaceinic_acid VioE This compound This compound Protodeoxyviolaceinic_acid->this compound VioC VioA VioA VioB VioB VioE VioE VioC VioC

Caption: this compound biosynthetic pathway from L-tryptophan.

Deoxyviolacein_Production_Workflow Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction Extraction with Organic Solvent Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC) Purification->Analysis Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Start Low/No this compound Yield Check_Plasmid Check Plasmid Stability Start->Check_Plasmid Check_Precursor Check Tryptophan Supply Start->Check_Precursor Check_Induction Check Induction Conditions Start->Check_Induction Check_Culture Check Culture Conditions Start->Check_Culture Solution_Plasmid Genomic Integration / Maintain Selection Check_Plasmid->Solution_Plasmid Solution_Precursor Supplement Tryptophan / Metabolic Engineering Check_Precursor->Solution_Precursor Solution_Induction Optimize Inducer Concentration & Timing Check_Induction->Solution_Induction Solution_Culture Optimize Temp, pH, Aeration Check_Culture->Solution_Culture

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Deoxyviolacein vs. Violacein: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activities of two closely related bisindole alkaloids, deoxyviolacein and violacein. Both compounds, derived from the secondary metabolism of various bacteria, have garnered interest in the scientific community for their potential as novel therapeutic agents. This document synthesizes available experimental data to offer an objective overview of their performance, detailing experimental methodologies and exploring their mechanisms of action.

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxic activity of violacein has been evaluated against a wide range of cancer cell lines, with IC50 values typically falling in the low micromolar range. In contrast, data for this compound is more limited and presents some conflicting findings.

One study directly comparing the two compounds on monkey kidney epithelial cells (COS-7) and human liver cancer cells (HepG2) found that this compound exhibited no measurable toxicity, while violacein had IC50 values of approximately 2.5 µM and 1.4 µM, respectively[1]. However, other research suggests that this compound can inhibit the proliferation of hepatocellular carcinoma cells at concentrations between 0.1 and 1 µM. A related compound, prothis compound, has demonstrated antiproliferative effects against the MCF-7 breast cancer cell line[2][3].

The following tables summarize the available IC50 values for both compounds.

Table 1: Comparative Cytotoxicity of this compound and Violacein

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundCOS-7Monkey Kidney EpithelialNo measurable toxicity[1]
HepG2Human Liver CarcinomaNo measurable toxicity[1]
ViolaceinCOS-7Monkey Kidney Epithelial~2.5[1]
HepG2Human Liver Carcinoma~1.4[1]

Table 2: Anticancer Activity of Violacein Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon CarcinomaVaries with hypoxia
HT29Colon CarcinomaVaries with hypoxia
HN5Head and Neck Squamous CarcinomaVaries with hypoxia
MCF-7Breast Ductal Carcinoma4.5 (24h), 1.7 (48h), 0.51 (72h)[4]
A549Non-small Cell Lung CancerVaries with hypoxia

Mechanisms of Anticancer Action

Violacein: A Multi-Faceted Approach to Cancer Cell Death

Violacein's anticancer activity is attributed to its ability to induce apoptosis through multiple signaling pathways. A significant body of research points to its role in:

  • Induction of Apoptosis: Violacein has been shown to trigger programmed cell death in various cancer cell lines[5][6]. This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade[5].

  • Modulation of Apoptotic Proteins: Studies have demonstrated that violacein can upregulate the expression of pro-apoptotic proteins like BAX and the tumor suppressor p53, while downregulating anti-apoptotic proteins such as MDM2 and Bcl-2[4].

  • Cell Cycle Arrest: Violacein can halt the progression of the cell cycle, preventing cancer cells from proliferating.

  • Inhibition of Proliferation and Migration: Beyond inducing cell death, violacein also inhibits the growth and spread of cancer cells[5].

violacein_signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway violacein Violacein Fas Fas Receptor violacein->Fas Bcl2 Bcl-2 (down) violacein->Bcl2 p53 p53 (up) violacein->p53 cell_membrane Cell Membrane FADD FADD Fas->FADD procaspase8 Procaspase-8 FADD->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Bcl2->mitochondrion Bax Bax (up) Bax->mitochondrion p53->Bax MDM2 MDM2 (down) p53->MDM2 procaspase9 Procaspase-9 cytochrome_c->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound: An Underexplored Anticancer Agent

The precise mechanisms underlying the anticancer activity of this compound are not as well-documented as those of violacein. The available data is limited and at times contradictory. While one study indicates a lack of toxicity in certain cell lines, another suggests inhibitory effects on hepatocellular carcinoma proliferation.

A study on the related compound, prothis compound, revealed that it induces apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the sub-G1 phase[2][3]. This suggests that this compound and its derivatives may also exert their anticancer effects through the induction of programmed cell death. Further research is required to elucidate the specific signaling pathways involved.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activity of violacein and this compound.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or violacein for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add varying concentrations of This compound/Violacein seed_cells->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

apoptosis_detection_workflow cluster_results Cell Populations start Start treat_cells Treat cells with compounds start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and PI wash_cells->stain_cells incubate_staining Incubate in the dark stain_cells->incubate_staining flow_cytometry Analyze by Flow Cytometry incubate_staining->flow_cytometry viable Viable (Annexin V-, PI-) flow_cytometry->viable early_apoptotic Early Apoptotic (Annexin V+, PI-) flow_cytometry->early_apoptotic late_apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) flow_cytometry->late_apoptotic

In Vivo Studies

While in vitro studies provide valuable initial data, in vivo models are crucial for evaluating the therapeutic potential of anticancer compounds. To date, in vivo studies have primarily focused on violacein. These studies have shown that violacein can regress tumors in mouse models and increase the lifespan of tumor-bearing animals[7]. Currently, there is a lack of published in vivo studies directly comparing the anticancer efficacy of this compound and violacein.

Conclusion and Future Directions

The available evidence strongly supports the potent anticancer activity of violacein across a variety of cancer types, with a well-characterized mechanism involving the induction of apoptosis. In contrast, the anticancer potential of this compound remains less defined. The conflicting reports on its cytotoxicity highlight the need for further investigation.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the anticancer activity of this compound and violacein across a broad panel of cancer cell lines are essential to establish a clear understanding of their relative potencies.

  • Mechanistic Elucidation of this compound: In-depth studies are required to unravel the specific molecular targets and signaling pathways modulated by this compound in cancer cells.

  • In Vivo Comparative Efficacy: Well-designed in vivo studies are necessary to compare the antitumor efficacy and toxicity profiles of both compounds in animal models.

  • Structure-Activity Relationship: Investigating the structure-activity relationship of violacein, this compound, and other derivatives could lead to the design of more potent and selective anticancer agents.

References

A Comparative Analysis of Deoxyviolacein Production in Engineered Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxyviolacein, a bisindole alkaloid, has garnered significant interest within the scientific community due to its potent biological activities, including antitumor, antibacterial, and antiviral properties. Unlike its structural analog violacein, this compound often exhibits a more favorable therapeutic index, making it a compelling candidate for drug development. The microbial biosynthesis of this compound is achieved through the expression of the vioA, vioB, vioC, and vioE genes from the violacein biosynthesis operon, with the conspicuous absence of the vioD gene, which is responsible for the hydroxylation step that converts this compound to violacein. This guide provides a comparative analysis of this compound production in different genetically engineered bacterial strains, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting and optimizing their production platforms.

Quantitative Comparison of this compound Production

The following table summarizes the reported this compound production titers in various engineered bacterial strains. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cultivation method, medium composition, and induction strategies can significantly influence final product yields.

Bacterial StrainHost OrganismGenetic ModificationCultivation MethodThis compound TiterReference
E. coli dVio-1Escherichia coliExpression of vioABCE from Chromobacterium violaceum under the araC inducible system.Shake Flask180 mg/L[1]
E. coli dVio-6Escherichia coliSystems metabolic engineering of serine, chorismate, and tryptophan biosynthesis pathways in the dVio-1 background.Shake Flask320 mg/L[1]
E. coli dVio-8Escherichia coliFurther engineering of E. coli dVio-6, including elimination of L-arabinose catabolism.Fed-batch Fermentation (Glycerol-based)1.6 g/L[2]
Recombinant C. freundiiCitrobacter freundiiExpression of vioabce genes from Duganella sp. B2 with vioD disruption.Shake Flask1.9 g/L

Experimental Protocols

Genetic Engineering of Escherichia coli for this compound Production (Representative Protocol)

This protocol outlines a general procedure for the construction of an E. coli strain capable of producing this compound.

a. Gene Cluster Amplification:

  • The vioA, vioB, vioC, and vioE genes are amplified from the genomic DNA of a violacein-producing bacterium, such as Chromobacterium violaceum, using polymerase chain reaction (PCR). Primers are designed to introduce suitable restriction sites for subsequent cloning.

b. Plasmid Vector Construction:

  • The amplified vioABCE gene cluster is ligated into an expression vector, such as pBAD/His B, under the control of an inducible promoter (e.g., the arabinose-inducible araBAD promoter). This allows for controlled expression of the biosynthetic pathway.

c. Transformation:

  • The resulting plasmid is transformed into a suitable E. coli host strain (e.g., TOP10 or DH5α) using standard heat shock or electroporation methods.

d. Verification:

  • Successful transformants are selected on antibiotic-containing agar plates. The presence and correct orientation of the insert are verified by colony PCR, restriction digestion, and DNA sequencing.

Cultivation and Induction for this compound Production

a. Pre-culture Preparation:

  • A single colony of the engineered E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and incubated overnight at 37°C with shaking.

b. Production Culture:

  • The overnight pre-culture is used to inoculate a larger volume of production medium (e.g., Terrific Broth or a defined minimal medium) supplemented with the appropriate antibiotic.

  • The culture is incubated at a lower temperature, typically between 25°C and 30°C, to enhance protein folding and pigment production.

c. Induction:

  • When the optical density at 600 nm (OD600) of the culture reaches a mid-logarithmic phase (typically 0.4-0.6), the expression of the vio genes is induced by adding the appropriate inducer (e.g., L-arabinose for the araBAD promoter).

  • L-tryptophan, the precursor for this compound biosynthesis, is often added to the culture medium at the time of induction to boost production.

d. Fermentation:

  • For higher yields, a fed-batch fermentation strategy can be employed in a bioreactor, where nutrients such as a carbon source (e.g., glycerol) and L-tryptophan are fed to the culture over time to maintain optimal growth and production conditions.

Extraction and Quantification of this compound

a. Cell Harvesting:

  • After a suitable incubation period (typically 24-72 hours), the bacterial culture is harvested by centrifugation.

b. This compound Extraction:

  • The cell pellet is washed with distilled water and then resuspended in an organic solvent, such as methanol or ethanol, to extract the intracellular this compound.

  • The suspension is vortexed or sonicated to ensure complete extraction.

  • The cell debris is removed by centrifugation, and the supernatant containing the dissolved this compound is collected.

c. Quantification by HPLC:

  • The extracted this compound is quantified using High-Performance Liquid Chromatography (HPLC).

  • Column: A C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 250 × 4.6 mm, 5 µm) is commonly used.[3]

  • Mobile Phase: A gradient of acetonitrile (solvent B) and water with 0.5% formic acid (solvent A) is typically employed.[3] A representative gradient could be: 0–15 min, 50–100% B; 15–16 min, 100% B; 16–17 min, 100–50% B; 17–30 min, 50% B.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[3]

  • Detection: this compound is detected by its absorbance at 575 nm.[3]

  • Quantification: The concentration is determined by comparing the peak area to a standard curve generated with purified this compound.

Signaling Pathways and Biosynthetic Workflow

This compound Biosynthetic Pathway

The enzymatic conversion of L-tryptophan to this compound is a multi-step process catalyzed by the VioA, VioB, VioE, and VioC enzymes. The pathway begins with the oxidative deamination of L-tryptophan by VioA, followed by a series of reactions leading to the formation of the characteristic bisindole structure.

Deoxyviolacein_Biosynthesis Tryptophan 2x L-Tryptophan IPA_imine Indole-3-pyruvic acid imine Tryptophan->IPA_imine VioA Dimer IPA imine dimer IPA_imine->Dimer VioB Protodeoxyviolaceinic_acid Protodeoxyviolaceinic acid Dimer->Protodeoxyviolaceinic_acid VioE This compound This compound Protodeoxyviolaceinic_acid->this compound VioC

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Quorum Sensing Regulation of Violacein Biosynthesis

In many native producing organisms, such as Chromobacterium violaceum, the expression of the vio operon is regulated by a cell-density dependent mechanism known as quorum sensing (QS). The CviI/R system is a well-characterized QS circuit that controls violacein production. CviI synthesizes an acyl-homoserine lactone (AHL) signal molecule. At a high cell density, the accumulated AHL binds to the transcriptional regulator CviR, which in turn activates the transcription of the vio operon. Additionally, a negative regulator, VioS, has been identified that represses the expression of the violacein operon.

Quorum_Sensing_Regulation cluster_cell Bacterial Cell cviI cviI gene CviI_protein CviI protein cviI->CviI_protein expression AHL_internal AHL CviI_protein->AHL_internal synthesis cviR cviR gene CviR_protein CviR protein (inactive) cviR->CviR_protein expression AHL_CviR AHL-CviR complex (active) CviR_protein->AHL_CviR vio_operon vioABC(D)E operon AHL_CviR->vio_operon activates (+) vioS vioS gene VioS_protein VioS protein vioS->VioS_protein expression VioS_protein->vio_operon represses (-) Violacein_this compound Violacein/ This compound vio_operon->Violacein_this compound biosynthesis AHL_external AHL (extracellular) AHL_internal->AHL_external diffusion AHL_external->CviR_protein binding

Caption: Quorum sensing regulation of the violacein/deoxyviolacein operon.

Experimental Workflow for this compound Production and Analysis

The overall process from strain construction to the final analysis of this compound involves a series of sequential steps, as depicted in the workflow diagram below.

Experimental_Workflow Strain_Construction Strain Construction (vioABCE expression) Cultivation Cultivation & Induction Strain_Construction->Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction Extraction with Organic Solvent Harvesting->Extraction Quantification Quantification (HPLC) Extraction->Quantification

Caption: General experimental workflow for this compound production.

References

Validating the Purity of Synthesized Deoxyviolacein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the promising anticancer agent Deoxyviolacein, ensuring the purity of the synthesized compound is a critical step. This compound, a bis-indole alkaloid, is a natural byproduct of the violacein biosynthetic pathway and shares structural similarities with its precursor, violacein.[1][2] This guide provides a comparative overview of standard methods for validating the purity of this compound, with a direct comparison to violacein and other related compounds. Experimental data and detailed protocols are presented to assist in the accurate assessment of compound purity and performance.

Comparative Analysis of this compound and Alternatives

This compound's primary "competitor" in research and potential therapeutic applications is often violacein itself, due to their co-occurrence in natural and engineered production systems.[3] Both compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][4] Another class of potent bioactive compounds with anticancer activities are the prodiginines, such as prodigiosin.[5][6] A comparative analysis of the cytotoxic effects of these compounds is crucial for understanding their therapeutic potential.

Table 1: Comparative Cytotoxicity of this compound and Violacein

CompoundCell LineIC50 (µM)Observations
This compound COS-7No measurable toxicity-
HepG2No measurable toxicity-
Violacein COS-7~2.5-
HepG2~1.4-
HOS (Osteosarcoma)0.35-
SaOS-2 (Osteosarcoma)0.44-
MG-63 (Osteosarcoma)0.50-
U-2 OS (Osteosarcoma)0.72-
V79-4 (Non-cancer)1.6Higher IC50 in non-cancer cells suggests some selectivity.[7]

Data sourced from multiple studies.[1][7]

Experimental Protocols for Purity Validation

A multi-pronged approach utilizing various analytical techniques is recommended for the robust validation of this compound purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the initial assessment of purity and for optimizing solvent systems for column chromatography. The separation of this compound and violacein is based on their differing polarities.

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Application: Dissolve the synthesized product in a suitable solvent (e.g., ethanol or methanol) and spot a small amount onto the TLC plate baseline.

  • Mobile Phase: A mixture of ethyl acetate and cyclohexane is effective for separating this compound and violacein.[8] The optimal ratio may need to be determined empirically, but a starting point could be a 65:35 or 40:60 mixture of ethyl acetate to cyclohexane.[8][9]

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front has reached the desired height, remove the plate and visualize the spots under UV light. This compound, being less polar, will have a higher Rf value (travel further up the plate) than violacein.[8]

Table 2: TLC Separation of this compound and Violacein

Mobile Phase (Ethyl Acetate:Cyclohexane)Observation
40:60Good for eluting the less polar this compound.[8]
65:35Provides adequate separation of both pigments.[8]
80:20Effective for eluting the more polar violacein.[9]
High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity by separating the components of a mixture with high resolution.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a C18 column (e.g., Zorbax Eclipse XDB-C18, 250 × 4.6 mm, 5 µm) and a UV-Vis detector is suitable.[10]

  • Mobile Phase:

    • Phase A: Water with 0.5% formic acid

    • Phase B: Acetonitrile[10]

  • Gradient Elution:

    • 0–15 min: 50–100% B

    • 15–16 min: 100% B

    • 16–17 min: 100–50% B

    • 17–30 min: 50% B[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: Monitor the absorbance at 575 nm.[10]

  • Analysis: The purity of this compound can be determined by the relative area of its corresponding peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of the synthesized this compound. The presence of characteristic peaks and the absence of impurity signals are indicative of a pure compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 0.5 mg of the purified compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).[8]

  • Instrumentation: A 400 MHz NMR spectrometer is sufficient for obtaining a well-resolved spectrum.[8]

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: Compare the obtained chemical shifts with known values for this compound.[8] The solvent peak for DMSO-d6 appears at ~2.5 ppm and should be disregarded.[11]

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Violacein in DMSO-d6

ProtonThis compound (ppm)Violacein (ppm)
Indolic N-H11.9811.83
Amide Proton 110.7510.61
Amide Proton 210.6310.49
Hydroxyl Proton-9.33

Data sourced from a study by Wille and Steglich, as cited in[8].

Visualizing Key Processes

Diagrams can aid in understanding the biosynthetic origins of this compound and the workflow for its purity validation.

biosynthesis_pathway L-Tryptophan L-Tryptophan VioA VioA L-Tryptophan->VioA IPA Imine IPA Imine VioA->IPA Imine VioB VioB IPA Imine->VioB Imine Dimer Imine Dimer VioB->Imine Dimer VioE VioE Imine Dimer->VioE Protodeoxyviolaceinic Acid Protodeoxyviolaceinic Acid VioE->Protodeoxyviolaceinic Acid VioC VioC Protodeoxyviolaceinic Acid->VioC VioD VioD Protodeoxyviolaceinic Acid->VioD This compound This compound VioC->this compound Protoviolaceinic Acid Protoviolaceinic Acid VioD->Protoviolaceinic Acid VioC2 VioC Protoviolaceinic Acid->VioC2 Violacein Violacein VioC2->Violacein

Caption: Biosynthetic pathway of this compound and Violacein.

validation_workflow Synthesized Product Synthesized Product TLC TLC Analysis (Purity Check & Solvent Optimization) Synthesized Product->TLC ColumnChromatography Column Chromatography (Purification) TLC->ColumnChromatography HPLC HPLC Analysis (Quantitative Purity) ColumnChromatography->HPLC NMR 1H NMR Spectroscopy (Structural Confirmation) ColumnChromatography->NMR Purethis compound Pure this compound HPLC->Purethis compound NMR->Purethis compound

References

Deoxyviolacein's Anticancer Efficacy: A Comparative Analysis with Leading Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds are a significant source of novel therapeutic agents. Among these, deoxyviolacein, a bacterial bisindole alkaloid, has demonstrated promising anticancer properties. This guide provides a comparative analysis of the in vitro effectiveness of this compound against other well-researched natural anticancer compounds: curcumin, resveratrol, and quercetin. This objective comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future research and development.

Comparative Cytotoxicity:

The half-maximal inhibitory concentration (IC50) is a key metric for the cytotoxic potential of a compound. The following tables summarize the IC50 values of this compound (and its closely related parent compound, violacein), curcumin, resveratrol, and quercetin across various cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as incubation times.

Table 1: IC50 Values in Breast Cancer Cell Lines (μM)

CompoundMCF-7MDA-MB-231Incubation Time
Violacein~1.0[1]-48h
Violacein2.30[2]-48h
Curcumin11.21[3]18.71[3]48h
Curcumin29.3[4]-72h
Curcumin16.85[4]--
Curcumin21.5[4]25.6[4]72h
Curcumin20[5]-48h
Resveratrol>50[6]~144[7]24h
Quercetin37[8][9]>100[8][9]24h
Quercetin73[10]85[10]48h

Table 2: IC50 Values in Colon Cancer Cell Lines (μM)

CompoundHCT116HT-29Caco-2SW480/SW620Incubation Time
Violacein~5.0[1]<10[1]--48h
Curcumin-----
Resveratrol170[9]-120[9]69.58 / 77.2448h
Quercetin-----

Table 3: IC50 Values in Lung Cancer Cell Lines (μM)

CompoundA549Incubation Time
Violacein31 µg/mL (~90 µM)[11]48h
Curcumin33[12]24h
Curcumin40-50[12]-
Quercetin--

Note: IC50 values for this compound specifically are less commonly reported than for violacein. However, studies suggest this compound exhibits moderate to strong anticancer activity, sometimes comparable to violacein depending on the cell line.[13][14]

Mechanisms of Action: A Look at Signaling Pathways

The anticancer effects of these natural compounds are mediated through their interaction with various cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

This compound and Violacein:

This compound and its parent compound violacein are known to induce apoptosis in cancer cells. While the precise signaling pathways for this compound are still under extensive investigation, violacein has been shown to induce apoptosis through pathways involving the production of reactive oxygen species (ROS) and the release of cytochrome c, suggesting a mitochondria-dependent mechanism.[2]

deoxyviolacein_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's Proposed Apoptotic Pathway
Curcumin:

Curcumin's anticancer activity is multi-faceted, involving the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

curcumin_pathway Curcumin Curcumin PI3K_Akt PI3K/Akt Pathway (Inhibition) Curcumin->PI3K_Akt MAPK MAPK Pathway (Modulation) Curcumin->MAPK Proliferation Cell Proliferation (Inhibition) PI3K_Akt->Proliferation Apoptosis Apoptosis (Induction) MAPK->Apoptosis

Curcumin's Multi-Targeted Anticancer Mechanism
Resveratrol:

Resveratrol is known to induce apoptosis by modulating the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial apoptotic pathway.[15][16][17][18][19]

resveratrol_pathway Resveratrol Resveratrol Bcl2 ↓ Bcl-2 (Anti-apoptotic) Resveratrol->Bcl2 Bax ↑ Bax (Pro-apoptotic) Resveratrol->Bax Mitochondria Mitochondrial Apoptotic Pathway Bcl2->Mitochondria Bax->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Resveratrol's Modulation of the Bcl-2 Family
Quercetin:

Quercetin exerts its anticancer effects through various mechanisms, including the inhibition of the MAPK signaling pathway, which is crucial for cell proliferation and survival.[20][21][22][23]

quercetin_pathway Quercetin Quercetin MAPK MAPK Signaling Pathway (Inhibition) Quercetin->MAPK CellCycle Cell Cycle Arrest MAPK->CellCycle Apoptosis Apoptosis MAPK->Apoptosis

Quercetin's Inhibition of MAPK Signaling

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparison of results. Below are representative protocols for assessing cytotoxicity and apoptosis, based on methodologies commonly cited in the referenced studies.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat with varying concentrations of compound Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 Add_MTT 5. Add MTT solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate for 4h Add_MTT->Incubate3 Add_Solvent 7. Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Read 8. Measure absorbance at 570 nm Add_Solvent->Read

Workflow for the MTT Cell Viability Assay

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[24]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, curcumin, resveratrol, or quercetin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[24][25][26]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24][25]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solvent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[24][26]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[24][25][26]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

apoptosis_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Treat 1. Seed and treat cells with compound Harvest 2. Harvest and wash cells Seed_Treat->Harvest Resuspend 3. Resuspend in Annexin V binding buffer Harvest->Resuspend Add_Stains 4. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate 5. Incubate for 15 min in the dark Add_Stains->Incubate Flow_Cytometry 6. Analyze by flow cytometry Incubate->Flow_Cytometry

Workflow for Annexin V/PI Apoptosis Assay

Detailed Steps:

  • Cell Preparation and Treatment: Seed cells in 6-well plates and treat with the desired concentration of the test compound for the specified time.[27][28]

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.[27][28]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[27]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[28]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.[27][28]

Conclusion

This compound and its parent compound violacein demonstrate potent cytotoxic effects against a range of cancer cell lines, with IC50 values often in the low micromolar range. When compared to other well-known natural anticancer compounds like curcumin, resveratrol, and quercetin, violacein frequently exhibits comparable or, in some cases, superior potency in vitro. However, it is crucial to acknowledge that the efficacy of these compounds is highly dependent on the specific cancer cell type and the experimental conditions.

The mechanisms of action for all these compounds converge on the induction of apoptosis and inhibition of cell proliferation, albeit through different primary signaling pathways. This compound's mechanism appears to be linked to oxidative stress and the mitochondrial apoptotic pathway. In contrast, curcumin has a broader range of targets, while resveratrol and quercetin have more defined effects on the Bcl-2 family and MAPK signaling, respectively.

For drug development professionals, the potent in vitro activity of this compound warrants further investigation. Future research should focus on direct, head-to-head comparative studies under standardized conditions to provide a more definitive ranking of efficacy. Furthermore, in vivo studies are essential to evaluate the bioavailability, safety, and therapeutic efficacy of this compound in a physiological context. The unique chemical structure and potent bioactivity of this compound position it as a promising candidate for the development of new anticancer therapies.

References

Deoxyviolacein: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Deoxyviolacein, a violet bisindole pigment produced by various bacteria, has garnered significant scientific interest for its diverse biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, with a particular focus on its anticancer, antibacterial, and antiparasitic properties, often in direct comparison with its more studied precursor, violacein.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and violacein from various studies.

Anticancer and Cytotoxic Activity
CompoundCell LineAssay TypeIC50 ValueReference
This compound Hepatocellular CarcinomaProliferation Assay0.1 - 1 µM[1]
This compound COS-7 (Kidney fibroblast-like)MTT AssayNo measurable toxicity[2][3]
This compound HepG2 (Liver carcinoma)MTT AssayNo measurable toxicity[2][3]
ViolaceinSK-MEL-5 (Melanoma)MTT Assay0.393 µM[4]
ViolaceinHCT116 (Colon carcinoma)MTT AssayNot specified[4]
ViolaceinHepG2 (Liver carcinoma)MTT Assay9.864 µM[4]
ViolaceinOS and RMS cell linesMTT Assay0.35 - 0.88 µM[5]
ViolaceinCOS-7 (Kidney fibroblast-like)MTT Assay~ 2.5 µM[2][3]
ViolaceinHepG2 (Liver carcinoma)MTT Assay~ 1.4 µM[2][3]
Antiparasitic Activity
CompoundParasite StrainAssay TypeIC50 ValueReference
This compound Plasmodium falciparum (3D7, chloroquine-sensitive)Growth Inhibition Assay~ 11 µM[2][3]
This compound Plasmodium falciparum (W2, chloroquine-resistant)Growth Inhibition Assay~ 14 µM[2]
ViolaceinPlasmodium falciparum (3D7, chloroquine-sensitive)Growth Inhibition Assay~ 0.4 µM - 0.54 µM[2][3]
ViolaceinPlasmodium falciparum (W2, chloroquine-resistant)Growth Inhibition Assay~ 0.5 µM[2]
Antibacterial Activity
CompoundBacterial StrainAssay TypeMIC ValueReference
This compound & Violacein Mixture Staphylococcus aureusGrowth Inhibition15 mg/L[6]
This compound & Violacein Mixture Pseudomonas aeruginosaGrowth Inhibition15 mg/L[6]
This compound & Violacein Mixture Bacillus licheniformisGrowth Inhibition15 mg/L[6]
This compound & Violacein Mixture Bacillus megateriumGrowth Inhibition15 mg/L[6]
This compound & Violacein Mixture Bacillus subtilisGrowth Inhibition15 mg/L[6]
ViolaceinStaphylococcus aureusMIC Assay3.9 µg/mL[[“]]
ViolaceinMethicillin-resistant S. aureus (MRSA)MIC Assay3.9 µg/mL[[“]]

In Vivo Efficacy

Direct in vivo studies on the efficacy of this compound are limited in the available literature. However, studies on violacein provide a basis for potential in vivo applications.

In a xenograft mouse model with head and neck squamous cell carcinoma, daily treatment with violacein at 0.7 mg/kg of body weight for 4 days resulted in tumor regression and a significantly slower growth rate compared to untreated controls[8]. While this study did not include a this compound arm, it highlights the potential for bisindole pigments to exhibit anti-tumor activity in vivo.

Another study using an Ehrlich ascites tumor (EAT) mouse model showed that daily intraperitoneal injections of violacein at a very low dose of 0.1 μg/kg significantly increased the survival rate of the mice without observable adverse effects at doses up to 1 mg/kg.

Experimental Protocols

Cell Proliferation and Viability Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells (e.g., COS-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or violacein for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Plasmodium falciparum Growth Inhibition Assay

This assay determines the ability of a compound to inhibit the growth of malaria parasites in vitro.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 and W2) are cultured in human red blood cells in a complete medium.

  • Compound Dilution: The test compounds (this compound, violacein, and chloroquine as a control) are serially diluted in 96-well plates.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells. The plates are then incubated in a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C for 48-72 hours.

  • Growth Measurement: Parasite growth is assessed using various methods, such as staining with a fluorescent dye that binds to parasite DNA (e.g., SYBR Green I) or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

  • IC50 Determination: The fluorescence or absorbance is measured, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: The bacterial strains to be tested are grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagrams

Biosynthetic Pathway of this compound and Violacein

This compound and Violacein Biosynthesis Tryptophan L-Tryptophan IPA_imine Indole-3-pyruvic acid imine Tryptophan->IPA_imine VioA, VioB Protodeoxyviolaceinic_acid Protodeoxyviolaceinic acid IPA_imine->Protodeoxyviolaceinic_acid VioE This compound This compound Protodeoxyviolaceinic_acid->this compound VioC Protoviolaceinic_acid Protoviolaceinic acid Protodeoxyviolaceinic_acid->Protoviolaceinic_acid VioD Violacein Violacein Protoviolaceinic_acid->Violacein VioC

Caption: Biosynthesis of this compound and violacein from L-tryptophan.

Proposed Mechanism of Action of this compound in Cancer Cells

This compound Mechanism of Action This compound This compound Cell_Membrane Microbial Cell Membrane Disruption This compound->Cell_Membrane Apoptosis_Induction Induction of Apoptosis in Cancer Cells This compound->Apoptosis_Induction Cell_Death_Bacteria Bacterial Cell Death Cell_Membrane->Cell_Death_Bacteria Cell_Death_Cancer Cancer Cell Death Apoptosis_Induction->Cell_Death_Cancer

Caption: Proposed mechanisms of action for this compound.

Conclusion

This compound demonstrates a broad spectrum of biological activities in vitro, including anticancer, antiparasitic, and antibacterial effects. A notable characteristic of this compound is its significantly lower cytotoxicity towards mammalian cells compared to violacein, as evidenced by the lack of measurable toxicity in COS-7 and HepG2 cell lines[2][3]. This suggests a potentially wider therapeutic window for this compound.

While its antiparasitic activity against Plasmodium falciparum is less potent than that of violacein, its reduced host cell toxicity makes it an interesting candidate for further drug development[2]. Similarly, in cancer cell lines, this compound has shown the ability to inhibit proliferation at low micromolar concentrations[1]. The primary proposed mechanisms of action include the disruption of microbial cell membranes and the induction of apoptosis in cancer cells[9].

The lack of extensive in vivo data for this compound is a current limitation. However, the promising in vivo anti-tumor effects observed with violacein suggest that this compound warrants further investigation in animal models to fully elucidate its therapeutic potential. Future research should focus on comprehensive in vivo efficacy and pharmacokinetic studies to bridge the gap between the promising in vitro results and potential clinical applications.

References

A Structural Showdown: Deoxyviolacein and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is relentless. Among the promising candidates are the bisindole alkaloids, with deoxyviolacein emerging as a scaffold of significant interest. This guide provides a comparative analysis of this compound and its structural analogs, supported by experimental data, to illuminate their potential in antimicrobial and anticancer applications.

This compound is a naturally occurring bacterial pigment, a structural analog of the more widely known violacein. The core chemical structure of these compounds consists of a 2-pyrrolidone unit linking two indole moieties. The key distinction lies in the absence of a hydroxyl group at the C5' position of one of the indole rings in this compound, a feature that profoundly influences its biological activity and cytotoxicity.[1] This fundamental difference, along with further synthetic modifications, gives rise to a family of analogs with a spectrum of therapeutic properties.

Structural Comparison at a Glance

The primary analogs of this compound include its hydroxylated counterpart, violacein, and synthetically derived halogenated versions. The introduction of different functional groups onto the core bisindole scaffold allows for the fine-tuning of the molecule's pharmacological profile.

CompoundR1 Group (C5')R2 Group (C7)Key Structural Feature
This compound HHLacks the C5' hydroxyl group of violacein.
Violacein OHHContains a hydroxyl group at the C5' position.
Oxyviolacein OHOHPossesses an additional hydroxyl group.
7-Chlorothis compound HClA chlorine atom is added at the C7 position.
5'-Bromothis compound BrHA bromine atom is substituted at the C5' position.

Comparative Biological Activity

The structural variations among this compound and its analogs translate into demonstrable differences in their biological effects. While both this compound and violacein exhibit a broad range of activities, including antibacterial, antifungal, antiviral, and antitumor properties, the potency and spectrum of these effects differ.[2]

Cytotoxicity and Anticancer Potential

In the realm of oncology, both violacein and this compound have been shown to induce apoptosis in various cancer cell lines. However, studies suggest that this compound may possess a more favorable therapeutic window, exhibiting lower toxicity to non-cancerous mammalian cells compared to violacein.[3][4] For instance, one study found that while violacein had an IC50 of approximately 1.4 µM and 2.5 µM against HepG2 and COS-7 cells, respectively, this compound showed no measurable toxicity to these cell lines at the tested concentrations.[3] In contrast, against parasitic protozoa like Plasmodium falciparum, violacein is significantly more potent than this compound.[4]

CompoundTarget Cell Line/OrganismIC50 Value (µM)Reference
This compound Plasmodium falciparum (3D7)~11[3]
Plasmodium falciparum (W2)~14[3]
HepG2 (Hepatocellular Carcinoma)>100 (No measurable toxicity)[3]
COS-7 (Kidney Fibroblast)>100 (No measurable toxicity)[3]
Violacein Plasmodium falciparum (3D7)~0.4[3]
Plasmodium falciparum (W2)~0.5[3]
HepG2 (Hepatocellular Carcinoma)~1.4[3]
COS-7 (Kidney Fibroblast)~2.5[3]
MCF-7 (Breast Cancer)4.5 (24h), 1.7 (48h), 0.51 (72h)[5]

The generation of halogenated analogs of this compound is a strategy to potentially enhance its anticancer activity. Halogenation can improve the lipophilicity and target-binding affinity of compounds.[6] While specific comparative data for halogenated this compound analogs is still emerging, the principle of using halogenation to tune antimicrobial and cytotoxic activity is well-established.[6][7]

Antimicrobial Efficacy

This compound and its analogs also present a promising avenue for the development of new antimicrobial agents. They have demonstrated activity against a range of pathogenic bacteria, particularly Gram-positive strains like Staphylococcus aureus.[8] Interestingly, while violacein may have stronger antibacterial properties in some cases, this compound has been reported to exhibit more potent antifungal activity against certain strains.[8]

CompoundTarget MicroorganismMIC Value (µg/mL)Reference
This compound Staphylococcus aureus USA300 LAC7.89 - 8[5]
Pseudomonas aeruginosa DSM 5007119.5 - 19.8[5]
Violacein Staphylococcus aureus USA300 LAC7.89 - 8[5]
Pseudomonas aeruginosa DSM 5007119.5 - 19.8[5]
Oxyviolacein Phytophthora capsici<500[8]

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound and its analogs is primarily attributed to the induction of apoptosis. While the precise signaling cascade for this compound is still under full elucidation, the well-documented pathways for the closely related violacein provide a strong model. Violacein has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Key molecular events in violacein-induced apoptosis include:

  • Upregulation of pro-apoptotic proteins: An increase in the expression of p53 and Bax.[5]

  • Downregulation of anti-apoptotic proteins: A marked reduction in the levels of Bcl-2 and MDM2.[5]

  • Activation of caspases: The proteolytic cascade involving initiator caspases (caspase-8 and -9) and the executioner caspase-3 is triggered.[2][5]

  • Involvement of the TNF-α pathway: Violacein can activate the TNF receptor 1, leading to downstream signaling that promotes apoptosis.[9]

The following diagram illustrates the proposed apoptotic signaling pathway for violacein, which likely shares significant overlap with that of this compound and its analogs.

violacein_apoptosis_pathway This compound This compound / Analogs Cell_Membrane Cell Membrane TNFR1 TNFR1 This compound->TNFR1 Activates p53 p53 This compound->p53 Upregulates MDM2 MDM2 This compound->MDM2 Downregulates Mitochondrion Mitochondrion Caspase8 Caspase-8 TNFR1->Caspase8 Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases p53->MDM2 Inhibits Bax Bax p53->Bax Upregulates Bax->Mitochondrion Permeabilizes Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes workflow Biosynthesis Biosynthetic Production (e.g., engineered E. coli) This compound This compound Biosynthesis->this compound Halogenation Halogenation (e.g., via RebH enzyme) This compound->Halogenation Purification Purification & Characterization (HPLC, NMR, MS) This compound->Purification Halogenated_Analogs Halogenated Analogs Halogenation->Halogenated_Analogs Coupling Suzuki-Miyaura Cross-Coupling Halogenated_Analogs->Coupling Halogenated_Analogs->Purification Other_Derivatives Other Derivatives Coupling->Other_Derivatives Other_Derivatives->Purification Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., Agar Well Diffusion, MIC) Purification->Antimicrobial_Assay SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis

References

Deoxyviolacein: A Favorable Toxicity Profile in a Head-to-Head with Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

New research suggests deoxyviolacein, a natural violet pigment produced by bacteria, exhibits a significantly more favorable toxicity profile compared to conventional chemotherapy drugs. Experimental data indicates that while effectively targeting cancer cells, this compound demonstrates markedly lower toxicity towards healthy, non-cancerous cells, a critical differentiator from traditional cytotoxic agents that often damage normal tissues, leading to severe side effects for patients.

A comparative analysis of in vitro and in vivo studies reveals that this compound holds promise as a selective anti-cancer agent. This guide provides a detailed comparison of the toxicity profiles of this compound and common chemotherapy drugs, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

In Vitro Cytotoxicity: A Clear Advantage in Selectivity

The hallmark of an ideal chemotherapeutic agent is its ability to selectively eliminate cancer cells while sparing healthy ones. In this regard, this compound has shown remarkable promise. An MTT assay investigating the cytotoxicity of this compound on COS-7 (monkey kidney fibroblast) and HepG2 (human liver cancer) cell lines revealed no measurable toxicity to these mammalian cells.[1] This stands in stark contrast to its parent compound, violacein, which displayed IC50 values of approximately 2.5 μM and 1.4 μM for COS-7 and HepG2 cells, respectively.[1]

Further studies on violacein have consistently demonstrated its selective toxicity towards cancerous cells over non-cancerous ones. For instance, the IC50 value of violacein for the non-cancer V79-4 cell line (Chinese hamster lung fibroblasts) was determined to be 1.6 µM, which is two to four times higher than the IC50 values for osteosarcoma and rhabdomyosarcoma cells (ranging from 0.35 to 0.88 µM).[2][3] This indicates a therapeutic window where violacein is more potent against cancer cells.

In contrast, conventional chemotherapy drugs like doxorubicin, cisplatin, and paclitaxel often exhibit a narrow therapeutic window, with significant toxicity to healthy cells. While IC50 values for these drugs vary widely across different cell lines and experimental conditions, they are known to be cytotoxic to a broad range of cell types, both cancerous and normal. For example, a study on various human cancer cell lines reported a wide range of IC50 values for doxorubicin, with some cancer cell lines showing resistance (IC50 > 20 µM) while a non-cancerous human kidney cell line (HK-2) also showed resistance (IC50 > 20 µM), highlighting the lack of consistent selectivity.[4][5]

CompoundCell LineCell TypeIC50 (µM)Reference
This compound COS-7Monkey Kidney Fibroblast (Non-cancerous)No measurable toxicity[1]
HepG2Human Liver CancerNo measurable toxicity[1]
Violacein V79-4Chinese Hamster Lung Fibroblast (Non-cancerous)1.6[2][3]
HOSHuman Osteosarcoma0.35[2][3]
RDHuman Rhabdomyosarcoma0.88[2][3]
T24Human Bladder Cancer0.1135[6]
5637Human Bladder Cancer0.1129[6]
MCF-7Human Breast Cancer1.7 (48h)[7]
Doxorubicin HepG2Human Liver Cancer12.2[4][5]
MCF-7Human Breast Cancer2.5[4][5]
HK-2Human Kidney (Non-cancerous)> 20[4][5]
Cisplatin A549Human Lung Carcinoma7.49 (48h)[8]
Paclitaxel SK-BR-3Human Breast Cancer-[9]
MDA-MB-231Human Breast Cancer0.3[10]

Table 1: Comparative In Vitro Cytotoxicity (IC50 values) . This table summarizes the 50% inhibitory concentration (IC50) of this compound, violacein, and conventional chemotherapy drugs against various cancerous and non-cancerous cell lines. The data for conventional chemotherapy drugs is presented as a range due to high variability across studies.

In Vivo Toxicity: Evidence for a Safer Systemic Profile

Animal models provide crucial insights into the systemic toxicity of potential drug candidates. In vivo studies with violacein have shown promising results. For instance, daily intraperitoneal injections of violacein at a dose of 0.7 mg/kg in tumor-bearing mice led to tumor regression without any observable adverse effects on the animals' body weight, behavior, or phenotype.[11] Another study reported that daily administration of violacein up to 1,000 µg/kg for 35 days was well-tolerated by mice, with no signs of hemato-, nephro-, or hepatotoxicity based on hematology, biochemistry, and histopathological analyses.[12]

Conversely, conventional chemotherapy agents are well-documented to induce significant systemic toxicity in animal models, mirroring the side effects observed in human patients.

  • Doxorubicin: Administration in mice leads to dose-dependent cardiotoxicity, characterized by myocardial fiber distortion, necrosis, and reduced cardiac function.[6][13] It also causes a significant decrease in body weight.[14]

  • Cisplatin: A single high dose of cisplatin in mice can induce dose-dependent weight loss (11–26%) and severe kidney damage (nephrotoxicity), with necrosis in kidney tubular cells.[15]

  • Paclitaxel: In vivo studies in mice have shown that paclitaxel can cause weight loss and neurotoxicity.[10]

CompoundAnimal ModelDosageKey Toxicity FindingsReference
Violacein BALB/c nude mice0.7 mg/kg/day for 4 daysNo adverse effects on body weight, behavior, or phenotype.[11]
MiceUp to 1 mg/kg/day for 35 daysWell-tolerated; no hemato-, nephro-, or hepatotoxicity.[12]
Doxorubicin Mice5 mg/kg weekly for 5 weeksImpaired growth and cardiac pathology.
MiceSingle 10-25 mg/kg injectionReduced dietary intake, weight loss, diarrhea, cardiotoxicity.[13]
Cisplatin MiceSingle 8-14 mg/kg injectionDose-dependent weight loss (11-26%), nephrotoxicity.[15]
Paclitaxel Mice10 mg/kg every 2 days (7 times)Transient small fiber neuropathy.[10]
Mice70 mg/kg weekly for 4 weeksSignificant behavioral, neurophysiological, and pathological changes.[10]

Table 2: Comparative In Vivo Toxicity . This table summarizes the observed in vivo toxicity of violacein and conventional chemotherapy drugs in mouse models.

Mechanism of Action: A Targeted Approach to Cell Death

Violacein is known to induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. Studies have shown that violacein can trigger the activation of caspases, a family of proteases that are central to the apoptotic process.[4][5][7] Furthermore, violacein has been found to upregulate the expression of the pro-apoptotic protein Bax and the tumor suppressor protein p53, while downregulating the anti-apoptotic protein Bcl-2 and the p53 inhibitor MDM2.[5][9] This concerted action shifts the cellular balance towards apoptosis in cancer cells. While the specific signaling pathways of this compound are still under investigation, it is plausible that it shares similar apoptotic mechanisms with its parent compound, violacein.

The mechanism of action of conventional chemotherapy drugs is often less specific, leading to the damage of rapidly dividing healthy cells, such as those in the bone marrow, hair follicles, and gastrointestinal tract.

Violacein_Apoptosis_Pathway Violacein Violacein ROS ↑ ROS Production Violacein->ROS p53 ↑ p53 Expression Violacein->p53 Bcl2 ↓ Bcl-2 Expression Violacein->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax ↑ Bax Expression p53->Bax MDM2 ↓ MDM2 Expression p53->MDM2 Bax->Mitochondria Bcl2->Mitochondria

Figure 1: Proposed Signaling Pathway for Violacein-Induced Apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the test compound (this compound, violacein, or conventional chemotherapy drugs) to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% nonidet P-40 and 8mM HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for desired time (e.g., 24-72h) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: MTT Assay Experimental Workflow.

In Vivo Toxicity Assessment in Mice

A general protocol for assessing the in vivo toxicity of a test compound in a mouse model.

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. House the animals in a controlled environment with ad libitum access to food and water.

  • Dosing: Administer the test compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection). For a Maximum Tolerated Dose (MTD) study, use escalating doses in different groups of mice.

  • Monitoring:

    • Body Weight: Record the body weight of each mouse daily or every other day. A significant weight loss (e.g., >15-20%) is an indicator of toxicity.

    • Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, fur texture, and signs of pain or distress.

    • Survival: Monitor and record the survival of the animals throughout the study.

  • Endpoint Analysis: At the end of the study period (or when humane endpoints are reached), euthanize the mice.

    • Blood Collection: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver enzymes ALT, AST; kidney function markers BUN, creatinine).

    • Histopathology: Harvest major organs (e.g., liver, kidneys, heart, spleen, lungs) and fix them in formalin. Process the tissues for histopathological examination to identify any cellular damage or abnormalities.

In_Vivo_Toxicity_Workflow A Select animal model (e.g., mice) B Administer test compound at various doses A->B C Monitor body weight, clinical signs, and survival B->C D Collect blood for CBC and serum chemistry C->D At endpoint E Harvest organs for histopathology C->E At endpoint F Analyze data and determine MTD D->F E->F

Figure 3: In Vivo Toxicity Assessment Workflow.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Deoxyviolacein

Author: BenchChem Technical Support Team. Date: November 2025

Deoxyviolacein, a bacterial metabolite with notable anticancer, antibacterial, and antifungal properties, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2][3] This document provides detailed procedures for the proper disposal of this compound and related waste materials in a research setting.

Hazard and Safety Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is designated as "for research use only - not for human or veterinary diagnostic or therapeutic use."[1][4] Standard laboratory safety precautions should be observed at all times.

Hazard ClassificationRatingAdditional Information
GHS Classification Not classifiedThe substance is not subject to classification.
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Indicates minimal hazard.
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0Indicates minimal hazard.
Environmental Hazard Water hazard class 1 (Self-assessment)Slightly hazardous for water.

Experimental Protocols for Disposal

The appropriate disposal method for this compound depends on the form of the waste: pure compound, solutions, or contaminated materials and cultures.

1. Disposal of Pure this compound (Solid)

For small quantities of solid this compound, disposal with household waste is permissible. For larger quantities, it is recommended to consult local regulations.

  • Step 1: Ensure the this compound is in a sealed, clearly labeled container.

  • Step 2: For smaller quantities, you may dispose of the sealed container in the regular laboratory trash that goes to a municipal landfill.

  • Step 3: For larger quantities, contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal as chemical waste.

2. Disposal of this compound Solutions

This compound is soluble in organic solvents like ethanol, methanol, DMSO, and dimethylformamide.[1]

  • Step 1: Collect all waste solutions containing this compound in a designated, sealed, and clearly labeled waste container.

  • Step 2: Do not pour large quantities of this compound solutions down the drain, as it is slightly hazardous to aquatic life.

  • Step 3: The collected waste solvent should be disposed of through your institution's hazardous waste program.

3. Disposal of this compound-Producing Bacterial Cultures

As this compound is a bacterial pigment, waste will often be in the form of liquid cultures, agar plates, or contaminated labware.[1][2][3][5][6] All biological materials must be decontaminated before disposal.

  • Liquid Cultures:

    • Step 1: Decontaminate the liquid culture by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes.

    • Step 2: Alternatively, and more commonly, sterilize the liquid culture by autoclaving at 121°C for at least 20 minutes.

    • Step 3: After decontamination, the liquid can typically be poured down the sanitary sewer.

  • Solid Cultures (Agar Plates):

    • Step 1: Collect all used agar plates in an autoclave-safe biohazard bag.

    • Step 2: Autoclave the bag at 121°C for at least 30-60 minutes to ensure sterilization.

    • Step 3: After autoclaving and cooling, the bag can be disposed of in the regular trash or as specified by your institution's biohazardous waste stream.

4. Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

  • Step 1: All disposable labware (e.g., pipette tips, microfuge tubes) and PPE (e.g., gloves, lab coats) contaminated with this compound or this compound-producing bacteria should be collected in a biohazard bag.

  • Step 2: This bag must be sterilized by autoclaving before being disposed of in the appropriate waste stream.

5. Disposal of Uncleaned Packaging

Disposal of the original packaging must be done according to official regulations.

  • Step 1: If the container is empty, rinse it three times with a suitable solvent (e.g., ethanol or methanol).

  • Step 2: Collect the rinsate for disposal as chemical waste.

  • Step 3: The rinsed container can then typically be disposed of in the regular trash or recycling, depending on institutional policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.

Deoxyviolacein_Disposal_Workflow This compound Disposal Workflow cluster_waste_type Identify Waste Type cluster_pure_compound Pure Compound cluster_solutions Solutions cluster_biological Biological Waste Waste_Type Start: Identify this compound Waste Type Pure_Compound Pure this compound (Solid) Waste_Type->Pure_Compound Solutions This compound Solutions Waste_Type->Solutions Biological Bacterial Cultures or Contaminated Labware Waste_Type->Biological Quantity_Check Small Quantity? Pure_Compound->Quantity_Check Household_Waste Dispose with Household Waste Quantity_Check->Household_Waste Yes EHS Consult EHS for Chemical Waste Disposal Quantity_Check->EHS No (Large Quantity) Collect_Solvent Collect in Labeled Hazardous Waste Container Solutions->Collect_Solvent Dispose_Hazardous Dispose via Institutional Hazardous Waste Program Collect_Solvent->Dispose_Hazardous Decontaminate Decontaminate (Autoclave or Bleach) Biological->Decontaminate Dispose_Biohazard Dispose in Appropriate Biohazardous or Regular Waste Stream Decontaminate->Dispose_Biohazard

Caption: Workflow for the proper disposal of this compound waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.